5-Methoxyisatoic anhydride
Description
The exact mass of the compound 5-Methoxyisatoic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163035. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methoxyisatoic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxyisatoic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-5-2-3-7-6(4-5)8(11)14-9(12)10-7/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAFNQOODJCVGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80958838 | |
| Record name | 2-Hydroxy-6-methoxy-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80958838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37795-77-0 | |
| Record name | 5-Methoxyisatoic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37795-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 37795-77-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-6-methoxy-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80958838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 5-Methoxyisatoic Anhydride (CAS: 37795-77-0)
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Methoxyisatoic anhydride, also known as 6-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique bifunctional nature, containing both a reactive anhydride and a masked aniline, makes it an exceptionally versatile reagent for constructing a diverse array of complex molecular architectures. This guide provides an in-depth exploration of its physicochemical properties, synthesis, core reactivity, and critical applications, with a focus on providing the causal insights necessary for effective experimental design and execution in a research and development setting.
Core Chemical and Physical Identity
Understanding the fundamental properties of a reagent is the bedrock of its effective application. 5-Methoxyisatoic anhydride is a stable, crystalline solid at room temperature. The methoxy group (-OCH₃) at the 5-position (or 6-position depending on nomenclature) significantly influences the electronic properties of the aromatic ring, which in turn modulates the reactivity of the anhydride moiety.
Physicochemical & Safety Data
Proper handling and storage are paramount for maintaining reagent integrity and ensuring laboratory safety. Key data are summarized below.
| Property | Value | Source & Comments |
| CAS Number | 37795-77-0 | The definitive identifier for this compound.[1] |
| Molecular Formula | C₉H₇NO₄ | [1] |
| Molecular Weight | 193.16 g/mol | [1] |
| Appearance | Crystalline powder, typically white to brown.[2] | Color can vary based on purity. |
| Melting Point | 244-246 °C (with decomposition) | [2] |
| Storage | Store at room temperature, sealed in a dry environment.[2][3] | The compound is sensitive to moisture.[4] |
| Key Synonyms | 6-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Precautionary Codes | P261 (Avoid breathing dust), P271 (Use only in a well-ventilated area), P280 (Wear protective gloves/eye protection) | [3] |
It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.[4][5]
Spectroscopic Signature
Confirmation of reagent identity and purity is a non-negotiable step in any synthetic workflow. The ¹H NMR spectrum provides a clear diagnostic fingerprint.
-
¹H NMR (300 MHz, CDCl₃):
-
δ 11.61 (bs, 1H): This broad singlet corresponds to the acidic N-H proton of the carbamate.
-
δ 7.35 (dd, 1H, J=8.9, 2.7 Hz): Aromatic proton.
-
δ 7.19 (d, 1H, J=2.7 Hz): Aromatic proton.
-
δ 7.11 (d, 1H, J=8.9 Hz): Aromatic proton.
-
δ 3.65 (s, 3H): The sharp singlet of the methoxy group protons.[2]
-
The spectral data are consistent with the assigned structure, confirming the presence of the key functional groups.[2]
Synthesis and Manufacturing Insights
The most common and industrially scalable synthesis of 5-methoxyisatoic anhydride involves the cyclization of 2-amino-5-methoxybenzoic acid.[2] The choice of cyclizing agent is critical, with phosgene or its safer solid equivalent, triphosgene, being the most effective.
Synthetic Workflow: From Anthranilic Acid to Anhydride
The reaction proceeds via the formation of an intermediate N-carboxyanhydride which then cyclizes. Triphosgene is often preferred in a laboratory setting due to its ease of handling compared to gaseous phosgene, though it requires careful management due to its toxicity.[2]
Caption: Synthesis workflow for 5-Methoxyisatoic Anhydride.
Reference Laboratory Protocol
This protocol is based on established literature procedures.[2]
Objective: To synthesize 6-methoxy-1H-benzo[d][2][6]oxazine-2,4-dione.
Materials:
-
2-Amino-5-methoxybenzoic acid (1 eq)
-
Triphosgene (1.2 eq)
-
Concentrated Hydrochloric Acid
-
Water
Procedure:
-
Dissolution: Dissolve 2-amino-5-methoxybenzoic acid in a mixture of water and a small amount of concentrated hydrochloric acid.
-
Reagent Addition: Carefully add triphosgene to the stirred solution. Causality Note: Triphosgene is the phosgene source for the cyclization. HCl ensures the starting amine is protonated, influencing solubility and reaction kinetics.
-
Reaction: Stir the mixture at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation & Isolation: Upon completion, a solid will precipitate from the solution. Collect the solid product by filtration.
-
Washing: Wash the collected solid thoroughly with a large volume of water to remove any residual acid and water-soluble impurities.
-
Drying: Dry the resulting solid under vacuum to yield the final product. The product can often be used directly in subsequent steps without further purification.[2]
Self-Validation: The identity and purity of the synthesized product should be confirmed by melting point analysis and ¹H NMR spectroscopy, comparing the data to established values.[2]
Core Reactivity: A Chemist's Perspective
The utility of isatoic anhydrides stems from their predictable reactivity towards nucleophiles. The molecule possesses two electrophilic centers: the C4 carbonyl (more reactive, part of a traditional anhydride linkage) and the C2 carbonyl (part of a carbamate). Nucleophilic attack almost invariably occurs at the more electrophilic C4 position, leading to ring-opening.
Nucleophilic Acyl Substitution and Ring-Opening
This is the cornerstone reaction of isatoic anhydrides. The reaction with a generic nucleophile (Nu⁻) proceeds via attack at the C4 carbonyl, followed by the collapse of the tetrahedral intermediate, which results in the expulsion of CO₂ and the formation of a 2-aminobenzoyl derivative. This "traceless" release of CO₂ is a powerful thermodynamic driving force for the reaction.
Caption: General mechanism of nucleophilic ring-opening.
This reactivity pattern holds for a wide range of nucleophiles, including amines, alcohols, and water, yielding amides, esters, and carboxylic acids, respectively.[7]
-
Aminolysis (Reaction with Amines): This is arguably the most common application, leading to the formation of 2-aminobenzamides. These products are crucial intermediates for the synthesis of nitrogen-containing heterocycles like quinazolinones.[8][9]
-
Alcoholysis (Reaction with Alcohols): This reaction produces 2-aminobenzoate esters.[9]
-
Hydrolysis (Reaction with Water): Leads to the parent 2-amino-5-methoxybenzoic acid and CO₂.[9] This is why the compound must be stored under dry conditions.
Applications in Drug Discovery and Development
5-Methoxyisatoic anhydride is not merely an academic curiosity; it is a validated and valuable scaffold in pharmaceutical R&D.[10] Its ability to serve as a precursor to a multitude of heterocyclic systems makes it a workhorse reagent.
A Gateway to Privileged Scaffolds
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. The derivatives of 5-methoxyisatoic anhydride are frequently found in such structures.
-
Quinazolinones and Benzodiazepines: The 2-aminobenzamide products derived from aminolysis are ideal precursors for condensation reactions to form quinazolinone and benzodiazepine cores, which are prevalent in centrally active drugs.[8]
-
Radiotracer Synthesis: It is a key reagent in the preparation of ¹⁸F-labeled radiotracers used for Positron Emission Tomography (PET) imaging, particularly for targeting GABAA receptors in the brain.[2]
-
DGKα Inhibitors for Immuno-oncology: Recent patent literature highlights its use in the synthesis of substituted aminoquinolones that act as diacylglycerol kinase alpha (DGKα) inhibitors. These compounds have been found to enhance T-cell mediated immunity and are being explored for the treatment of cancers.[11]
The methoxy group itself is a valuable feature in drug design. It can improve metabolic stability, modulate solubility, and form key hydrogen bond interactions with protein targets, making it a strategic addition to a pharmacophore.[12]
Experimental Protocol: Synthesis of a Quinazolinone Precursor
Objective: To synthesize N-substituted-2-amino-5-methoxybenzamide.
Materials:
-
5-Methoxyisatoic anhydride (1 eq)
-
Primary or secondary amine (1.1 eq)
-
Aprotic solvent (e.g., DMF, Dioxane, or THF)
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-methoxyisatoic anhydride in the chosen aprotic solvent. Causality Note: An aprotic solvent is used to prevent it from acting as a competing nucleophile. An inert atmosphere prevents side reactions with atmospheric moisture.
-
Amine Addition: Add the amine to the solution. The addition can be done dropwise if the reaction is exothermic.
-
Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the evolution of CO₂ gas. Monitor the reaction by TLC until the starting anhydride is consumed.
-
Workup: Once the reaction is complete, the product can often be isolated by precipitation upon adding an anti-solvent (e.g., water or hexane) or by standard extractive workup followed by solvent evaporation.
-
Purification: If necessary, the crude product can be purified by recrystallization or column chromatography.
Self-Validation: The structure of the resulting benzamide should be confirmed by NMR and Mass Spectrometry to ensure the desired acylation has occurred before proceeding to the subsequent cyclization step.
Conclusion
5-Methoxyisatoic anhydride (CAS: 37795-77-0) is a high-value, versatile reagent whose strategic importance in chemical synthesis and drug discovery is well-established. Its predictable ring-opening reactivity with nucleophiles, driven by the thermodynamically favorable release of carbon dioxide, provides a robust and efficient entry into a wide range of 2-aminobenzoyl derivatives. These intermediates are, in turn, critical for the construction of medicinally relevant heterocyclic scaffolds such as quinazolinones and for specialized applications like PET tracer development. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, empowers researchers to leverage this powerful building block to its full potential in their R&D endeavors.
References
- Vertex AI Search. (n.d.). 5-Methoxyisatoic Anhydride: Your Reliable Supplier for Pharmaceutical Intermediates & Research.
- Chem-Impex. (n.d.). N-Methylisatoic anhydride.
- ChemicalBook. (2023). 5-METHOXY-ISATOIC ANHYDRIDE | 37795-77-0.
- Sigma-Aldrich. (n.d.). 5-Methoxy-isatoic anhydride | 37795-77-0.
- Ted Pella, Inc. (2023, August 10). SAFETY DATA SHEET.
- PubMed Central. (2022, December 19). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro.
- DC Fine Chemicals. (n.d.). Safety Data Sheet.
- Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides.
- MDPI. (n.d.). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study.
- Sigma-Aldrich. (n.d.). 5-Methoxyisatoic anhydride | 37795-77-0.
- Chemistry Stack Exchange. (2017, January 21). What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride?.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.
- ResearchGate. (n.d.). The role of the methoxy group in approved drugs.
- Santa Cruz Biotechnology. (n.d.). 5-Methylisatoic anhydride | CAS 4692-99-3.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- National Institutes of Health. (2025, October 8). Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations.
- Google Patents. (n.d.). CN103450107A - Method for preparing N-methyl isatoic anhydride.
- Pharmaffiliates. (n.d.). CAS No : 37795-77-0| Chemical Name : 5-Methoxyisatoic Anhydride.
- Royal Society of Chemistry. (n.d.). Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2.
- Royal Society of Chemistry. (n.d.). General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7.
- Merck Index. (n.d.). Maleic Anhydride.
- Google Patents. (n.d.). WO2021105115A1 - Substituted aminoquinolones as dgkalpha inhibitors for immune activation.
- Chemistry LibreTexts. (2019, June 5). 20.18: Reactions of Anhydrides.
- RSC Publishing. (n.d.). Catalysis Science & Technology.
- Wikipedia. (n.d.). Isatoic anhydride.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 5-METHOXY -ISATOIC ANHYDRIDE | 37795-77-0 [chemicalbook.com]
- 3. 5-Methoxyisatoic anhydride | 37795-77-0 [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 10. chemimpex.com [chemimpex.com]
- 11. WO2021105115A1 - Substituted aminoquinolones as dgkalpha inhibitors for immune activation - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
physical properties of 5-Methoxyisatoic anhydride
High-Purity Reagent Characterization, Reactivity Profile, and Experimental Protocols
Executive Summary & Molecular Identity[1]
5-Methoxyisatoic anhydride (commercially often labeled as such, but IUPAC designated as 6-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione ) is a highly reactive electrophilic building block used extensively in the synthesis of quinazolinones, benzodiazepines, and anthranilic acid derivatives.[1][2] It serves as a "masked" isocyanate and activated ester equivalent, allowing for the clean introduction of the 2-amino-5-methoxybenzoyl moiety into nucleophiles under mild conditions.[1][2]
Critical Nomenclature Clarification
A frequent source of confusion in this compound class is the numbering shift between the precursor and the product.
-
Precursor: 2-Amino-5 -methoxybenzoic acid.[1]
-
Product: 6 -Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione.[1][2][3]
-
Commercial Name: Often sold as "5-Methoxyisatoic anhydride" (referencing the parent acid).[1][2]
Identity Data:
Physical & Thermodynamic Properties[2][7][8]
The following data represents the physicochemical profile of high-purity (>98%) material. Note that this compound is moisture-sensitive; deviations in melting point often indicate hydrolysis to the precursor acid.[2]
Table 1: Physicochemical Specifications
| Property | Value / Description | Condition / Note |
| Appearance | Off-white to tan crystalline powder | Oxidizes slightly upon air exposure |
| Melting Point | 244 – 246 °C | Decomposes (evolution of CO₂) |
| Solubility (Reactive) | Water, Alcohols, Primary Amines | Reacts rapidly (Ring opening) |
| Solubility (Inert) | DMSO, DMF, DMAc, Acetonitrile | Stable if anhydrous |
| Solubility (Poor) | Diethyl ether, Hexanes, Toluene | Suitable for precipitation/washing |
| Hygroscopicity | High | Hydrolyzes to 2-amino-5-methoxybenzoic acid |
| pKa | ~8.5 (of the conjugate acid) | Estimated based on isatoic anhydride core |
Spectroscopic Characterization
Identification of 5-Methoxyisatoic anhydride relies on distinguishing the intact anhydride ring from its hydrolyzed acid form.[2]
Infrared Spectroscopy (FT-IR)
The anhydride moiety presents a diagnostic "doublet" in the carbonyl region, distinguishing it from the single carboxyl peak of the hydrolyzed impurity.[2]
-
High Frequency Band (Asymmetric Stretch): ~1780–1790 cm⁻¹ (Anhydride C=O)[2]
-
Low Frequency Band (Symmetric Stretch): ~1730–1750 cm⁻¹ (Amide/Ester character)[2]
-
N-H Stretch: ~3200–3300 cm⁻¹ (Broad)[2]
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆ (Must be strictly anhydrous to prevent in-tube hydrolysis)
-
δ 11.6 ppm (1H, s): Amide N-H (Broad, exchangeable).[2]
-
δ 7.2 – 7.5 ppm (3H, m): Aromatic protons (Pattern depends on 5-OMe substitution).[2]
-
δ 3.80 ppm (3H, s): Methoxy (-OCH₃) group (Diagnostic singlet).[2]
Figure 1: Spectroscopic decision tree for purity verification.
Reactivity Profile & Mechanism
The utility of 5-methoxyisatoic anhydride lies in its ability to react with nucleophiles (amines, alcohols) to release CO₂ and form anthranilic acid derivatives.[2] The 5-methoxy group is electron-donating, which slightly reduces the electrophilicity of the carbonyls compared to the unsubstituted parent, requiring slightly higher temperatures or catalysts (e.g., DMAP) for sterically hindered nucleophiles.[2]
Reaction Mechanism: Nucleophilic Ring Opening
The reaction proceeds via attack at the C4 carbonyl (amide carbonyl), followed by decarboxylation.[2]
Figure 2: Mechanism of nucleophilic acyl substitution and decarboxylation.[1]
Experimental Protocols
Protocol A: Synthesis via Triphosgene (Lab Scale)
This method avoids the use of gaseous phosgene, utilizing solid triphosgene as a safer equivalent.[2]
Reagents:
-
2-Amino-5-methoxybenzoic acid (1.0 eq)[1]
-
Triphosgene (0.35 eq)[2]
-
Tetrahydrofuran (THF) or Dioxane (Anhydrous)[2]
-
Triethylamine (Catalytic, optional)[2]
Procedure:
-
Dissolution: Suspend 2-amino-5-methoxybenzoic acid in anhydrous THF under nitrogen atmosphere.
-
Addition: Cool to 0°C. Add triphosgene dissolved in THF dropwise over 30 minutes. Caution: Exothermic.[1][5]
-
Reflux: Warm to room temperature, then heat to reflux (65°C) for 2–4 hours until the solution becomes clear and gas evolution (HCl/CO₂) ceases.
-
Isolation: Cool the mixture. Concentrate the solvent to 20% volume.[2]
-
Precipitation: Pour the residue into cold hexanes or diethyl ether. The product will precipitate as an off-white solid.[1][2]
-
Purification: Filter and wash with cold ether. Recrystallize from anhydrous dioxane if necessary. Dry under high vacuum.[2]
Protocol B: Quality Control (Functional Assay)
Since hydrolysis is the primary degradation pathway, a melting point test is insufficient.[2] This assay confirms the "active content."
Principle: Reaction with benzylamine to form N-benzyl-2-amino-5-methoxybenzamide.[1]
-
Weighing: Dissolve 100 mg of 5-methoxyisatoic anhydride in 2 mL anhydrous DMSO.
-
Reaction: Add 1.1 equivalents of benzylamine.
-
Observation: Immediate evolution of CO₂ bubbles indicates active anhydride.[2] Lack of bubbles suggests hydrolysis has occurred.[2]
-
TLC Analysis: Spot the reaction mixture against the starting material (silica gel, 50% EtOAc/Hexanes).[2] The anhydride spot (Rf ~0.[2]6) should disappear, replaced by the amide spot (Rf ~0.[2]3) and the precursor acid spot (if impure).[2]
References
-
Sigma-Aldrich. 5-Methoxyisatoic anhydride Product Specification (CAS 37795-77-0).[1][2][3][4]Link[2]
-
National Institutes of Health (NIH) PubChem. Isatoic Anhydride Compound Summary.[2]Link[2]
-
Organic Syntheses. Preparation of Isatoic Anhydride from Anthranilic Acid. Coll. Vol. 3, p. 488.[2] Link[2]
-
ChemicalBook. 5-Methoxyisatoic anhydride Properties and Supplier Data.Link[2]
Sources
- 1. 5-METHOXYISATOIC ANHYDRIDE | CAS:37395-77-0 | Atomaxchem [en.atomaxchem.com]
- 2. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Methoxyisatoic anhydride | 37795-77-0 [sigmaaldrich.com]
- 4. 5-METHOXY -ISATOIC ANHYDRIDE | 37795-77-0 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
stability and storage of 5-Methoxyisatoic anhydride
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5-Methoxyisatoic Anhydride: Structural Dynamics and Synthetic Utility
[2]
Part 1: Molecular Architecture & Electronic Landscape[1][2]
Structural Definition
5-Methoxyisatoic anhydride (5-MIA) is a bicyclic electrophile belonging to the class of 1H-benzo[d][1,3]oxazine-2,4-diones .[2] Its core consists of a benzene ring fused to a six-membered anhydride ring containing a carbamate functionality.[2]
-
IUPAC Name: 5-methoxy-1H-3,1-benzoxazine-2,4-dione[2]
-
Molecular Formula: C₉H₇NO₄
-
Molecular Weight: 193.16 g/mol
Numbering and Geometry
The numbering of the isatoic anhydride scaffold is critical for understanding its reactivity. The nitrogen atom is position 1.[2] The carbonyls are at positions 2 and 4.[2] The benzene ring positions are 5, 6, 7, and 8.[1]
-
Position 5 (Methoxy): The methoxy group is attached to C5.[2] This places it ortho to the C4 carbonyl and meta to the N1 amine.
-
Steric Environment: Unlike the 6-, 7-, or 8-substituted isomers, the 5-methoxy group exerts significant steric pressure on the C4 carbonyl, influencing the regioselectivity of nucleophilic attack.
Electronic Properties (Reactivity Profile)
Isatoic anhydrides are "masked" isocyanates and activated esters. 5-MIA exhibits unique electronic tuning due to the methoxy substituent:
-
C4 Carbonyl Deactivation: The oxygen lone pair of the 5-methoxy group can donate electron density into the aromatic ring (resonance effect).[2] Because C5 is conjugated with the C4 carbonyl, this donation reduces the electrophilicity of C4 compared to the unsubstituted or nitro-substituted analogs (e.g., 5-Nitroisatoic anhydride used in SHAPE chemistry).
-
Regioselectivity: Nucleophiles can attack either the C2 or C4 carbonyl.[2] The steric bulk at C5 hinders attack at C4, potentially shifting selectivity towards C2 or requiring harsher conditions for C4-directed ring opening.[2]
Figure 1: Numbering scheme of the 5-Methoxyisatoic anhydride core.[2] Note the proximity of C5 to the C4 carbonyl.
Part 2: Synthesis Protocol
The synthesis of the authentic 5-methoxy isomer requires 2-amino-6-methoxybenzoic acid as the starting material.[2] This precursor ensures the methoxy group ends up at the 5-position of the final anhydride.
Reagents & Equipment
-
Precursor: 2-Amino-6-methoxybenzoic acid (CAS 5653-40-7 for the 4,5-dimethoxy analog, verify specific supplier for 6-methoxy).[2]
-
Carbonylation Agent: Triphosgene (Bis(trichloromethyl) carbonate).[2] Safety Note: Generates phosgene in situ.[2] Handle in a fume hood.
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]
Step-by-Step Methodology
This protocol is adapted from high-yield isatoic anhydride cyclizations [1].
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-6-methoxybenzoic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Triphosgene Addition: Cool the slurry to 0°C using an ice bath. Slowly add triphosgene (0.35 equiv) dissolved in a minimal amount of DCM.[2]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Workup (Precipitation):
-
Isolation: Filter the solid precipitate under vacuum. Wash the filter cake with cold diethyl ether (3x).[2]
-
Drying: Dry the solid under high vacuum to yield 5-Methoxyisatoic anhydride.[2]
Yield Expectation: >90% Appearance: Off-white to tan solid.[2]
Figure 2: Synthetic workflow for the conversion of amino-benzoic acid to isatoic anhydride.
Part 3: Reactivity & Applications[2][11]
Mechanism of Ring Opening
5-MIA serves as a versatile intermediate for synthesizing anthranilamides and quinazolinones .[2] The reaction involves nucleophilic attack (usually by an amine) at the C4 carbonyl, followed by decarboxylation.[1]
-
Reaction with Amines:
Impact of 5-Methoxy Group: The steric bulk at C5 may retard the rate of attack at C4 compared to unsubstituted isatoic anhydride. This allows for higher selectivity if multiple electrophilic sites are present in a complex molecule.[2]
RNA Structure Probing (SHAPE Chemistry)
While NMIA (N-methylisatoic anhydride) and 1M7 are standard SHAPE reagents, 5-MIA represents a distinct probe class.[2]
-
Mechanism: Acylation of the 2'-hydroxyl group of flexible RNA nucleotides.[2][10]
-
Kinetics: The electron-donating methoxy group makes 5-MIA less electrophilic than the nitro-substituted variants (1M7, 5-NIA).[2]
-
Utility: This reduced reactivity suggests 5-MIA could be used as a "slow" probe for capturing equilibrium states over longer timeframes, or for highly selective modification where standard reagents are too aggressive [2].[2]
Quantitative Data: SHAPE Reagent Comparison
| Reagent | Substituent | Electronic Effect | Reactivity (Half-life) | Application |
| NMIA | H | Neutral | Slow (~430s) | General Probing |
| 1M7 | 7-Nitro | Strong Withdrawal | Fast (~14s) | Time-resolved / In vivo |
| 5-NIA | 5-Nitro | Withdrawal | Fast (~100s) | In vivo |
| 5-MIA | 5-Methoxy | Donating | Very Slow (Predicted) | Equilibrium / High Specificity |
References
-
Synthesis of Isatoic Anhydride Derivatives
-
SHAPE Reagent Chemistry
-
Commercial Product Identification
-
Source: Sigma-Aldrich / ChemicalBook. "5-Methoxyisatoic anhydride (CAS 37795-77-0)".[2]
- Context: Identification of commercial nomencl
-
Sources
- 1. WO2015155306A1 - New trpa1 antagonists - Google Patents [patents.google.com]
- 2. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103450107A - Method for preparing N-methyl isatoic anhydride - Google Patents [patents.google.com]
- 4. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
- 5. jelsciences.com [jelsciences.com]
- 6. 4,5-DIMETHOXY-ISATOIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 7. WO2004033419A1 - Sulfonamides having antiangiogenic and anticancer activity - Google Patents [patents.google.com]
- 8. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 9. Third Generation Quinoline-3-Carboxamide Transcriptional Disrupter of HDAC4, HIF-1α, and MEF-2 Signaling for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fredonia.edu [fredonia.edu]
Technical Guide: 5-Methoxyisatoic Anhydride Safety and Handling
Executive Summary
5-Methoxyisatoic anhydride (CAS: 37795-77-0) is a specialized electrophilic building block used extensively in the synthesis of bioactive heterocycles, particularly 6-methoxyquinazolin-4(3H)-ones and anthranilamides . While structurally similar to the parent isatoic anhydride, the electron-donating methoxy group at the 5-position alters its reactivity profile and solubility, necessitating specific handling protocols.
This guide synthesizes safety data, operational workflows, and experimental methodologies to ensure the safe and effective utilization of this compound in drug discovery pipelines.
Chemical Identity & Physical Properties[1][2][3][4][5]
| Parameter | Specification |
| Chemical Name | 5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione |
| CAS Number | 37795-77-0 |
| Molecular Formula | C₉H₇NO₄ |
| Molecular Weight | 193.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Boiling Point | 244–246 °C (dec.)[1] |
| Solubility | Soluble in DMF, DMSO, hot acetonitrile; sparingly soluble in water (hydrolyzes). |
| Storage | Ambient (15–25°C), Desiccated. Moisture Sensitive. |
Hazard Identification & Risk Assessment
GHS Classification:
-
Skin Irritation: Category 2 (H315)[2]
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation) (H335)
Critical Process Hazards:
-
Pressure Buildup: The primary reaction mechanism involves decarboxylation, releasing Carbon Dioxide (CO₂) gas. Sealed vessels must be avoided during the initial reaction phase to prevent over-pressurization.
-
Moisture Sensitivity: Hydrolysis converts the anhydride back to the corresponding amino acid (2-amino-5-methoxybenzoic acid), rendering it inactive for ring-closure synthesis.
-
Dust Explosion Potential: Like many organic anhydrides, fine dusts can be explosive if suspended in air near an ignition source.
Safe Handling Lifecycle (Workflow)
The following diagram outlines the "Cradle-to-Grave" handling process, emphasizing the critical control points (CCPs) for moisture protection and pressure management.
Figure 1: Operational lifecycle of 5-Methoxyisatoic anhydride, highlighting critical control points for moisture and pressure management.
Experimental Protocol: Synthesis of 6-Methoxyquinazolinones
Context: This protocol demonstrates the safe utility of 5-methoxyisatoic anhydride in a "One-Pot" multicomponent reaction to synthesize quinazolinone scaffolds, a common pharmacophore in kinase inhibitors.
Rationale & Mechanism
The reaction proceeds via nucleophilic attack by a primary amine on the anhydride carbonyl, leading to ring opening and CO₂ loss. The resulting anthranilamide intermediate then condenses with an aldehyde/ketone to close the quinazolinone ring.
Step-by-Step Methodology
Reagents:
-
5-Methoxyisatoic anhydride (1.0 equiv)
-
Primary Amine (e.g., Benzylamine, 1.1 equiv)
-
Aldehyde (e.g., Benzaldehyde, 1.1 equiv)
-
Catalyst: Iodine (10 mol%) or p-TSA (catalytic)
-
Solvent: Ethanol or Acetonitrile (Anhydrous)
Protocol:
-
Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas bubbler (to monitor CO₂ evolution).
-
Addition: Charge the flask with 5-Methoxyisatoic anhydride and the solvent.
-
Amine Introduction: Add the primary amine dropwise at room temperature.
-
Safety Note: CO₂ evolution will begin immediately. Do not cap the flask. Ensure the system is vented through the bubbler.
-
-
Intermediate Formation: Stir for 30–60 minutes until CO₂ evolution ceases. The solution typically clarifies as the anhydride is consumed.
-
Cyclization: Add the aldehyde and the catalyst (Iodine/p-TSA).
-
Reflux: Heat the mixture to reflux (approx. 80°C for Ethanol) for 4–6 hours.
-
Workup: Cool to room temperature. The product often precipitates. Filter the solid, wash with cold ethanol, and recrystallize from DMF/Ethanol if necessary.
Reaction Mechanism Visualization
Figure 2: Mechanistic pathway showing the critical decarboxylation step that necessitates venting.
Emergency Response & Storage
Storage Conditions
-
Temperature: Store below 25°C.
-
Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible. Use a desiccator for open containers.
-
Incompatibility: Strong bases (rapid hydrolysis/exotherm), Oxidizing agents, Water/Moisture.
Spill Management
-
PPE: Wear nitrile gloves, lab coat, and N95 dust mask or P100 respirator.
-
Containment: Do not dry sweep (dust hazard). Cover spill with a damp paper towel (to minimize dust) or use a HEPA vacuum.
-
Neutralization: Wipe the area with a dilute sodium bicarbonate solution to neutralize any hydrolyzed acid residues.
-
Disposal: Place waste in a container for solid organic hazardous waste.
First Aid
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization), seek medical attention.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses.[3][2]
-
Skin Contact: Wash with soap and water.[3] Remove contaminated clothing to prevent secondary exposure.[4]
References
-
PubChem. (2025).[5][6] 5-Methoxyisatoic anhydride Compound Summary. National Library of Medicine. Retrieved January 31, 2026, from [Link]
-
Zaytsev, V. P., et al. (2018). Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes. Acta Crystallographica Section E. Retrieved January 31, 2026, from [Link]
- Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron. (General reference for quinazolinone synthesis utility).
Sources
Technical Deep Dive: Reaction Mechanisms of Isatoic Anhydrides
Executive Summary
Isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) represents a privileged scaffold in heterocyclic chemistry, functioning primarily as a "masked" anthranilic acid. Its utility in drug discovery stems from its high atom economy—releasing non-toxic CO₂ as the only byproduct during nucleophilic ring-opening. This guide dissects the electronic underpinnings of its reactivity, detailing the kinetic preference for C2 attack over C4, and provides validated protocols for its conversion into anthranilamides and quinazolinones.
Structural Fundamentals & Reactivity Profile
The isatoic anhydride (IA) core contains two electrophilic carbonyl centers, yet they are kinetically distinct. Understanding this dichotomy is the prerequisite for controlling product distribution.
Electronic Distribution Analysis
-
C2 Position (Carbamate Carbonyl): This is the primary site of nucleophilic attack. It is flanked by the ring oxygen and the nitrogen, making it highly electrophilic. The driving force for reaction here is the release of ring strain and the irreversible entropic gain from CO₂ evolution.
-
C4 Position (Amide Carbonyl): This site is significantly less reactive. Attack here is rare and typically requires specific steric constraints or Lewis acid activation that blocks C2.
-
N1 Position: The amide nitrogen is acidic (pKa ~8.5) and can be alkylated to modify the scaffold prior to ring-opening.
Visualization: Electrophilic Susceptibility
The following diagram illustrates the reactivity hierarchy of the IA scaffold.
Figure 1: Reactivity map of Isatoic Anhydride showing the kinetic dominance of the C2 position.
The Dominant Pathway: Nucleophilic Attack at C2
The reaction with amines (aminolysis) is the most common application of isatoic anhydrides. The mechanism proceeds via a tetrahedral intermediate followed by decarboxylation.
Mechanistic Steps[1][2][3][4][5][6]
-
Nucleophilic Addition: The lone pair of the incoming amine attacks the C2 carbonyl carbon.
-
Ring Opening: The tetrahedral intermediate collapses, cleaving the C2-O bond. This opens the oxazine ring.
-
Decarboxylation: The resulting carbamic acid intermediate is unstable. It undergoes rapid proton transfer and loss of CO₂, yielding the o-aminobenzamide (anthranilamide).
Critical Insight: Weak nucleophiles (e.g., anilines with electron-withdrawing groups) often require high temperatures or polar aprotic solvents (DMF, DMSO) to overcome the activation energy barrier.
Figure 2: Step-wise mechanism of aminolysis leading to anthranilamide formation.
Synthetic Application: Quinazolinone Cascades[7]
Isatoic anhydrides are precursors for quinazolin-4(3H)-ones via one-pot multi-component reactions (MCR).[1][2] This pathway involves the in situ generation of an anthranilamide which then condenses with an aldehyde or orthoester.
The Logic of the Cascade
-
Step 1: IA reacts with an amine to form the anthranilamide (as described above).
-
Step 2: The anthranilamide condenses with an aldehyde (or orthoester) to form a Schiff base/imine.
-
Step 3: Intramolecular cyclization occurs, followed by oxidation (if using an aldehyde) or elimination (if using an orthoester) to aromatize the heterocycle.
Comparative Data: Reagent Efficacy
The following table summarizes the efficiency of different electrophiles in this cascade.
| Electrophile Source | Reaction Type | Catalyst Requirement | Typical Yield | Atom Economy |
| Orthoesters | Condensation | Low (often catalyst-free) | 85-95% | High |
| Aldehydes | Oxidative Cyclization | Oxidant (e.g., I₂, DMSO) | 70-85% | Moderate |
| Formic Acid | Cyclization | Acid Catalysis | 60-80% | High |
Experimental Protocols
Protocol A: Standard Synthesis of Anthranilamides
Use case: Generating intermediates for drug scaffolds.
Reagents:
-
Isatoic Anhydride (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Solvent: Ethanol (Green) or DMF (for low solubility amines)
Procedure:
-
Suspend Isatoic Anhydride (10 mmol, 1.63 g) in Ethanol (30 mL).
-
Add the primary amine (11 mmol) dropwise at room temperature.
-
Note: Gas evolution (CO₂) indicates reaction initiation.
-
-
Heat the mixture to reflux (80°C) for 2–4 hours.
-
Checkpoint: Monitor TLC for the disappearance of the anhydride spot.
-
-
Cool to room temperature. The product often precipitates.
-
Workup: Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the solvent in vacuo and recrystallize from EtOH/Water.
Protocol B: One-Pot Synthesis of Quinazolin-4(3H)-ones
Use case: Rapid library generation of bioactive heterocycles.
Reagents:
-
Isatoic Anhydride (1.0 mmol)[3]
-
Aniline/Amine derivative (1.0 mmol)
-
Orthoester (e.g., Triethyl orthoformate) (1.2 mmol)
-
Catalyst: Sulfamic Acid (10 mol%) - Selected for green profile and ease of removal.
Procedure:
-
Combine IA, amine, and orthoester in a round-bottom flask.
-
Add Sulfamic Acid (0.1 mmol).
-
Solvent-Free: Heat the neat mixture to 100–120°C for 2–3 hours.
-
Why Solvent-Free? High concentration accelerates the bimolecular and intramolecular steps.
-
-
Workup: Cool the mixture. Add Ethanol (5 mL) and sonicate to break up the solid mass.
-
Filter the crude solid and wash with cold aqueous ethanol to remove the water-soluble catalyst.
-
Recrystallize from hot ethanol.
Figure 3: Green chemistry workflow for the one-pot synthesis of Quinazolinones.
References
-
Coppola, G. M. (1980).[4][5][6][7][8] The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.[4][5][6]
-
Ramesh, E., et al. (2023). H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega.
-
Davoodnia, A., et al. (2010). Synthesis of 2,3-dihydroquinazolin-4(1H)-ones by three-component coupling of isatoic anhydride, amines, and aldehydes catalyzed by magnetic Fe3O4 nanoparticles in water. Journal of Combinatorial Chemistry.
-
Wang, L., et al. (2013). One-pot synthesis of 2-amino-4(3H)-quinazolinones via ring-opening of isatoic anhydride. Organic & Biomolecular Chemistry.
Sources
- 1. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 5. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Author: G. M. Coppola [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: 5-Methoxyisatoic Anhydride as a Privileged Scaffold for Alpha-5 Selective GABAA Ligands
The following application note serves as an authoritative technical guide for the utilization of 5-Methoxyisatoic Anhydride (5-MIA) in the synthesis of GABAA receptor ligands. It is designed for medicinal chemists and drug discovery professionals, prioritizing experimental causality, self-validating protocols, and high-fidelity structural insights.
Executive Summary & Strategic Relevance
5-Methoxyisatoic Anhydride (5-MIA) is a high-value "privileged scaffold" in neuropharmacology, serving as the critical precursor for 7-methoxy-1,4-benzodiazepines and 6-methoxy-quinazolinones . Its structural utility lies in the masked reactivity of the anthranilic acid moiety; the anhydride ring activates the carbonyl for nucleophilic attack while simultaneously protecting the amine as a carbamate, preventing polymerization.
In the context of GABAA receptor (GABAAR) drug discovery , the 5-methoxy substitution (which translates to the 7-position in the benzodiazepine core) is a key determinant for subtype selectivity. Ligands derived from this scaffold, such as alpha-5 selective inverse agonists (e.g., analogs of L-655,708), are under intense investigation for cognitive enhancement in Alzheimer’s disease and schizophrenia, as they modulate tonic inhibition in the hippocampus without the sedation associated with alpha-1 subtypes.
Chemical Causality & Reaction Logic
Understanding the regiochemistry is vital for library design. The commercial designation "5-Methoxyisatoic Anhydride" typically refers to the derivative of 2-amino-5-methoxybenzoic acid .
Regiochemical Mapping
-
Precursor: 2-Amino-5-methoxybenzoic acid (Methoxy is para to the amine).
-
Intermediate (5-MIA): 6-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione (IUPAC).
-
Product (Benzodiazepine): 7-Methoxy -1,4-benzodiazepine (Standard BZD numbering).
Reaction Mechanism
The reaction proceeds via a nucleophilic ring-opening followed by decarboxylative cyclization .
-
Nucleophilic Attack: A primary amine (e.g., an amino ester) attacks the anhydride carbonyl (C4), which is more electrophilic than the carbamate carbonyl (C2).
-
Ring Opening: The bond cleaves to form a transient o-aminobenzamide carbamate.
-
Decarboxylation: The carbamate is unstable and releases CO₂, liberating the free aniline amine.
-
Cyclization: The newly liberated aniline nitrogen attacks the ester of the tethered amino acid side chain (thermal or acid-catalyzed) to close the 7-membered ring.
Caption: Mechanistic pathway from 5-MIA to the benzodiazepine scaffold via decarboxylative ring contraction.
Experimental Protocols
Protocol A: Synthesis of 7-Methoxy-1,4-benzodiazepine-2,5-dione Scaffold
Target Application: Core scaffold for Alpha-5 selective library generation.
Reagents:
-
5-Methoxyisatoic anhydride (1.0 equiv)
-
L-Proline methyl ester hydrochloride (or Glycine methyl ester for achiral scaffold) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Glacial Acetic Acid (AcOH) (Catalytic, 10 mol%)
-
Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve L-Proline methyl ester HCl (1.1 equiv) in DMSO (5 mL/mmol). Add TEA (1.2 equiv) and stir for 10 minutes at room temperature to liberate the free base amine.
-
Addition: Add 5-Methoxyisatoic anhydride (1.0 equiv) in a single portion. The reaction is slightly exothermic; ensure the temperature does not spike >40°C initially to prevent side reactions.
-
Ring Opening (CO₂ Release): Heat the mixture to 80°C . You will observe vigorous bubbling (CO₂ evolution). Maintain this temperature until gas evolution ceases (approx. 1–2 hours).
-
Self-Validating Check: Monitor by TLC (50% EtOAc/Hexane). The starting anhydride spot (high Rf) should disappear, replaced by a lower Rf intermediate (anthranilamide).
-
-
Cyclization: Add Glacial Acetic Acid (10 mol%) and increase temperature to 120°C for 3–4 hours. This forces the intramolecular transamidation to close the diazepine ring.
-
Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice/water (10x volume). The product typically precipitates as a beige/white solid.
-
Purification: Filter the precipitate. Wash with water (3x) and cold diethyl ether (2x) to remove residual DMSO. Recrystallize from Ethanol/Water if necessary.
Data Specification Table:
| Parameter | Specification | Note |
| Appearance | Off-white to beige powder | Darkening indicates oxidation; recrystallize. |
| Yield | 65% – 85% | Lower yields often due to incomplete cyclization (step 4). |
| 1H NMR (DMSO-d6) | δ 3.80 (s, 3H, OMe) | Characteristic singlet for 7-methoxy group. |
| 1H NMR (Diagnostic) | δ ~10.2 (s, 1H, NH) | Amide proton of the diazepine ring. |
| Mass Spec (ESI) | [M+H]+ matches calc. | Check for [M+18] (ammonium adduct) or [M+Na]. |
Protocol B: One-Pot Synthesis of 6-Methoxy-quinazolin-4(3H)-ones
Target Application: Synthesis of kinase inhibitors or peripheral benzodiazepine receptor (TSPO) ligands.
Reagents:
-
5-Methoxyisatoic anhydride (1.0 equiv)
-
Primary Amine (e.g., Benzylamine) (1.1 equiv)
-
Orthoformate (e.g., Triethyl orthoformate) (1.2 equiv) or Aldehyde
-
Catalyst: Iodine (I₂) (5 mol%) or Sulfamic Acid (10 mol%)
-
Solvent: Ethanol (Green chemistry compliant)
Methodology:
-
Mix 5-MIA, the primary amine, and triethyl orthoformate in Ethanol.
-
Add the catalyst (Iodine).
-
Reflux for 2–4 hours. The reaction proceeds via in situ formation of the anthranilamide followed by condensation with the orthoformate.
-
Validation: The product precipitates upon cooling. Wash with cold ethanol. This route avoids the use of harsh acids and high-boiling solvents like DMSO.
Pharmacological Applications & SAR
Structure-Activity Relationship (SAR)
The 5-methoxy group in the anhydride precursor places a methoxy group at position 7 of the 1,4-benzodiazepine ring. This substitution is critical for Alpha-5 selectivity .
-
Alpha-1 Sparing: Unlike the 7-chloro substitution (found in Diazepam) which confers broad affinity (sedative effects), the 7-methoxy group, often combined with bulky substituents at the C5 position (e.g., imidazo-fused rings), reduces affinity for the Alpha-1 subunit.
-
Cognitive Efficacy: Ligands synthesized from 5-MIA (e.g., analogs of SH-053 or L-655,708 ) act as NAMs (Negative Allosteric Modulators) or weak inverse agonists at Alpha-5, enhancing synaptic plasticity in the hippocampus.
Library Generation Workflow
To rapidly explore this chemical space, a split-pool or parallel synthesis approach is recommended.
Caption: Parallel synthesis workflow for generating Alpha-5 selective libraries from 5-MIA.
Troubleshooting & Expert Tips
-
Moisture Sensitivity: 5-MIA hydrolyzes slowly in moist air to the corresponding anthranilic acid. Always store in a desiccator. If the starting material has a melting point <230°C (dec), it may be partially hydrolyzed.
-
Incomplete Decarboxylation: If the reaction stalls at the carbamate stage (intermediate), increase the temperature to >100°C. The evolution of CO₂ is the visual indicator of progress.
-
Purification: 7-methoxy-BZDs are often crystalline. If an oil forms, triturating with diethyl ether or sonication in hexanes often induces crystallization.
References
-
Synthesis of Alpha-5 Selective Ligands: Title: Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders.[1] Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
Isatoic Anhydride Chemistry & Quinazolinone Synthesis: Title: One-Pot Three Component Synthesis of Quinazolin-4(3H)-One Derivatives: Investigation of Photophysical Properties. Source: Taylor & Francis Online. URL:[Link]
-
Solid-Phase Synthesis of Benzodiazepines: Title: Solid-phase synthesis of 7-acylamino-1,4-benzodiazepine-2,5-diones.[2] Source: PubMed.[3] URL:[Link]
-
Pharmacology of Alpha-5 Subtypes (SH-053): Title: Are GABAA receptors containing alpha5 subunits contributing to the sedative properties of benzodiazepine site agonists? Source: PubMed.[3] URL:[Link]
-
General Reactivity of Anhydrides: Title: Acid Anhydrides React with Amines to Form Amides.[4][5] Source: Chemistry LibreTexts. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solid-phase synthesis of 7-acylamino-1,4-benzodiazepine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionweb.io [reactionweb.io]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Efficiency Synthesis of Heterocycles using 5-Methoxyisatoic Anhydride
Executive Summary
5-Methoxyisatoic anhydride (6-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione) is a versatile, high-reactivity electrophile used extensively in medicinal chemistry to access privileged heterocyclic scaffolds. Its unique structure—a cyclic anhydride fused to an electron-rich aromatic ring—allows for rapid, regioselective ring-opening reactions with nucleophiles (amines, hydrazines, amino acids).
This guide details the divergent synthesis of two critical drug pharmacophores from this single precursor:
-
Quinazolin-4(3H)-ones: Via a one-pot, three-component reaction.
-
1,4-Benzodiazepine-2,5-diones: Via condensation with amino acids.
Chemical Profile & Reactivity
Compound: 5-Methoxyisatoic anhydride CAS: 37795-77-0 IUPAC Name: 6-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione[1][2]
Critical Note on Regiochemistry: Commercially labeled "5-methoxyisatoic anhydride" is often derived from 2-amino-5-methoxybenzoic acid . In the benzoxazine ring system, the methoxy group resides at position 6 (para to the nitrogen). Researchers must verify the substitution pattern of their starting material, as it dictates the position of the methoxy group in the final heterocycle (typically position 6 in quinazolinones and position 7 in 1,4-benzodiazepines).
Reactivity Logic
The reactivity is driven by the release of CO₂, which acts as an irreversible driving force.
-
Site A (C-4 Carbonyl): The primary site for nucleophilic attack. The 6-methoxy group (electron-donating) slightly reduces the electrophilicity compared to the unsubstituted anhydride, requiring optimized catalysts or thermal activation.
-
Site B (N-1): Can be alkylated, but in most heterocycle syntheses, it acts as the nucleophile in the second cyclization step.
Application I: One-Pot Synthesis of Quinazolin-4(3H)-ones
Quinazolinones are key scaffolds in oncology and antimicrobial research (e.g., Raltitrexed, Methaqualone analogues). This protocol utilizes a Three-Component Coupling (3CC) strategy that avoids the isolation of intermediate anthranilamides.
Mechanism[4][5][6]
-
Ring Opening: Primary amine attacks C-4, releasing CO₂ to form 2-amino-5-methoxybenzamide.
-
Condensation: The amide nitrogen condenses with the aldehyde to form an imine/aminal intermediate.
-
Cyclization & Oxidation: Intramolecular cyclization followed by oxidative dehydrogenation (if necessary) yields the aromatic system.
Protocol: Iodine-Catalyzed Oxidative Synthesis
Target: 2-Aryl-3-substituted-6-methoxyquinazolin-4(3H)-one Scale: 1.0 mmol
Reagents
-
Primary Amine (e.g., Benzylamine, 1.1 equiv)
-
Aldehyde (e.g., Benzaldehyde, 1.0 equiv)
-
Catalyst: Molecular Iodine (I₂) (10 mol%)
-
Solvent: Ethanol (EtOH) or Water (Green Chemistry variant)
Step-by-Step Procedure
-
Charge: In a 25 mL round-bottom flask, combine 5-methoxyisatoic anhydride (193 mg, 1.0 mmol), the primary amine (1.1 mmol), and the aldehyde (1.0 mmol).
-
Catalyst Addition: Add molecular iodine (25 mg, 0.1 mmol).
-
Activation: Add 5 mL of Ethanol.
-
Reaction: Heat the mixture to reflux (80°C) for 2–4 hours.
-
Work-up: Cool the reaction mixture to room temperature.
-
Precipitation: Pour the mixture into crushed ice (20 g) containing 5% sodium thiosulfate (to quench residual iodine).
-
-
Isolation: Filter the solid precipitate. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
Purification: Recrystallize from hot ethanol to obtain pure crystals.
Expected Yield: 85–92%
Application II: Synthesis of 1,4-Benzodiazepine-2,5-diones
This scaffold is fundamental to anxiolytics and peptidomimetics. The reaction exploits the bifunctionality of amino acids.
Protocol: Microwave-Assisted Cyclization
Target: 7-Methoxy-1,4-benzodiazepine-2,5-dione Scale: 2.0 mmol
Reagents
-
5-Methoxyisatoic anhydride (2.0 mmol)
-
Amino Acid (e.g., Glycine or L-Alanine, 2.2 mmol)
-
Base: Triethylamine (TEA) (2.5 mmol)
Step-by-Step Procedure
-
Nucleophilic Attack: In a microwave vial, dissolve the amino acid (2.2 mmol) and TEA (2.5 mmol) in water (2 mL). Add 5-methoxyisatoic anhydride (2.0 mmol) slowly.
-
Note: CO₂ evolution will be observed. Stir at RT for 30 mins until effervescence ceases.
-
-
Solvent Exchange: Evaporate the water under reduced pressure (Rotavap) to obtain the intermediate anthraniloylglycine salt.
-
Cyclization: Re-dissolve the residue in Glacial Acetic Acid (5 mL).
-
Heating: Seal the vial and irradiate in a microwave reactor at 140°C for 15 minutes .
-
Alternative: Reflux in acetic acid (118°C) for 4–6 hours if microwave is unavailable.
-
-
Work-up: Pour the reaction mixture into cold water (30 mL). The product typically precipitates as a solid.
-
Purification: Filter and wash with diethyl ether. Recrystallize from DMF/Water or EtOH.
Expected Yield: 75–85%[7]
Visualizing the Chemistry
The following diagrams illustrate the decision pathways and mechanistic flow for these syntheses.
Diagram 1: Divergent Synthesis Pathways
Caption: Divergent synthetic utility of 5-methoxyisatoic anhydride yielding two distinct bioactive scaffolds.
Diagram 2: Quinazolinone 3-Component Mechanism
Caption: Step-wise mechanistic flow for the Iodine-catalyzed one-pot synthesis of Quinazolinones.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Quinazolinone) | Incomplete oxidation of the intermediate dihydro-compound. | Increase oxidant loading (I₂) or extend reflux time. Ensure open-air conditions if using air as oxidant. |
| Sticky Precipitate | Polymerization or impure starting materials. | Recrystallize the anhydride from dry dioxane before use. Use ethanol/water mixtures for workup to induce cleaner precipitation. |
| Regio-isomers (Benzodiazepine) | Racemization of amino acid (if chiral). | Avoid excessive heating; switch to microwave irradiation (shorter time). Use mild bases (e.g., DIPEA) instead of TEA. |
| Incomplete Reaction | 5-Methoxy group deactivates the ring. | Use a polar aprotic solvent (DMF, DMSO) to enhance nucleophilicity, or add a Lewis Acid catalyst (e.g., ZnCl₂). |
References
-
Review of Isatoic Anhydride Reactivity
-
Synthesis of Heterocyclic Compounds Based on Isatoic Anhydrides. ResearchGate.
-
-
Quinazolinone Synthesis Protocol
-
One-Pot Three-Component Synthesis of 4(3H)-Quinazolinones. Organic Chemistry Portal.
-
-
Benzodiazepine Synthesis Methodology
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. MDPI Molecules.
-
-
Isatoic Anhydride Structure & Properties
-
5-Methoxy-isatoic anhydride Product Data. Sigma-Aldrich.[1]
-
-
Green Chemistry Approaches
-
Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones.[8] Comptes Rendus Chimie.
-
Sources
- 1. 5-Methoxy-isatoic anhydride | 37795-77-0 [sigmaaldrich.com]
- 2. 5-METHOXY -ISATOIC ANHYDRIDE | 37795-77-0 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. biomedres.us [biomedres.us]
- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines [mdpi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mdpi.com [mdpi.com]
- 8. Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triaze… [ouci.dntb.gov.ua]
Application Notes & Protocols: Strategic One-Pot Synthesis Involving 5-Methoxyisatoic Anhydride
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide to the strategic use of 5-Methoxyisatoic Anhydride in one-pot multicomponent reactions for the synthesis of medicinally relevant heterocyclic scaffolds, particularly quinazolinones. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for methodological choices, and the influence of the electron-donating 5-methoxy group on reaction pathways and outcomes. Detailed, field-tested protocols are provided, alongside mechanistic diagrams and tabulated data to empower researchers in leveraging this versatile synthon for accelerated drug discovery and chemical synthesis programs.
Introduction: The Strategic Value of 5-Methoxyisatoic Anhydride
Isatoic anhydrides are exceptionally useful synthons in medicinal chemistry, serving as stable and readily available precursors to the ortho-amino benzoyl moiety.[1] The reaction of an isatoic anhydride with a nucleophile, typically a primary amine, proceeds via a ring-opening acylation followed by a spontaneous decarboxylation. This sequence generates a 2-aminobenzamide intermediate in situ, perfectly primed for subsequent intramolecular or intermolecular reactions.
The incorporation of a methoxy group at the 5-position (5-Methoxyisatoic Anhydride) offers several strategic advantages:
-
Modulation of Physicochemical Properties: The methoxy group can enhance solubility and influence the lipophilicity of the final molecule, which are critical parameters in drug design.
-
Electronic Influence: As an electron-donating group, the 5-methoxy substituent increases the nucleophilicity of the aromatic ring and can influence the reactivity of the amine intermediate, potentially altering reaction kinetics and favoring specific pathways.[2]
-
Bioisosteric Replacement: The methoxy group is a common feature in numerous bioactive molecules and can serve as a key pharmacophoric element, interacting with biological targets through hydrogen bonding and other non-covalent interactions.
One-pot synthesis, which involves multiple sequential reactions in a single vessel, is a cornerstone of green chemistry and efficient synthesis.[3] By eliminating the need to isolate and purify intermediates, this methodology enhances step and atom economy, reduces solvent waste, and significantly shortens timelines from starting material to target compound.[3] This guide focuses on the convergence of these two powerful concepts: the application of 5-Methoxyisatoic Anhydride within robust, one-pot protocols.
Core Reaction: The Three-Component Synthesis of Quinazolinones
A primary application of 5-methoxyisatoic anhydride is in the three-component, one-pot synthesis of 2,3-disubstituted-6-methoxy-quinazolin-4(3H)-ones. This powerful reaction combines the anhydride, a primary amine, and an aldehyde to rapidly assemble the quinazolinone core, a privileged scaffold in medicinal chemistry found in compounds with anticancer, anti-inflammatory, and anticonvulsant activities.[1]
Mechanistic Rationale
The trustworthiness of a protocol is rooted in a clear understanding of its underlying mechanism. The reaction proceeds through a well-defined cascade of events, each enabling the next in a seamless sequence within a single reaction vessel.
Step 1: Formation of the 2-Aminobenzamide Intermediate The reaction initiates with the nucleophilic attack of the primary amine on one of the carbonyl carbons of the 5-methoxyisatoic anhydride. The more electrophilic carbonyl (adjacent to the ester group) is the typical site of attack. This leads to the opening of the heterocyclic ring to form an unstable carbamic acid intermediate, which rapidly undergoes decarboxylation (loss of CO₂) to furnish the key in situ intermediate: 2-amino-5-methoxy-N-substituted-benzamide.[4][5]
Step 2: Imine (Schiff Base) Formation The newly formed 2-aminobenzamide then reacts with the aldehyde present in the mixture. The primary aromatic amine of the benzamide condenses with the aldehyde's carbonyl group, eliminating a molecule of water to form an N-acyl-imine, commonly known as a Schiff base. This step is often acid-catalyzed to facilitate the dehydration.[6]
Step 3: Intramolecular Cyclization and Aromatization The final stage involves the intramolecular cyclization of the Schiff base intermediate. The amide nitrogen attacks the imine carbon, forming the six-membered dihydroquinazolinone ring. In many protocols, this intermediate is then oxidized in situ to the fully aromatic and stable quinazolinone product. Oxidants like iodine or phenyliodine diacetate (PIDA) are commonly employed, though some catalytic systems can facilitate aerobic oxidation.[7]
Mechanistic Visualization
The logical flow of this cascade reaction is illustrated below.
Caption: A three-step cascade for one-pot quinazolinone synthesis.
Application Protocols
The choice of catalyst and solvent is critical for optimizing reaction efficiency, yield, and purity. Below are two distinct, reliable protocols that leverage different catalytic systems.
Protocol 1: Lewis Acid Catalyzed Synthesis in Aqueous Media
This protocol utilizes a mild Lewis acid catalyst, such as Bismuth(III) nitrate pentahydrate or sulfamic acid, and often employs environmentally benign solvents like water or ethanol.[8][9] This approach is attractive for its operational simplicity and adherence to green chemistry principles.
Materials & Reagents:
-
5-Methoxyisatoic anhydride (1.0 equiv)
-
Substituted primary amine (1.0 equiv)
-
Substituted aromatic aldehyde (1.0 equiv)
-
Sulfamic Acid (H₂NSO₃H) (15 mol%)
-
Deionized Water or Ethanol
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Methoxyisatoic anhydride (e.g., 1.0 mmol, 193 mg).
-
Add the primary amine (1.0 mmol) and the aldehyde (1.0 mmol).
-
Add deionized water (10 mL) to the flask.
-
Add the sulfamic acid catalyst (0.15 mmol, 14.6 mg).
-
Stir the resulting suspension vigorously at room temperature.
-
Causality Insight: The reaction is often run at room temperature to prevent unwanted side reactions. The electron-donating 5-methoxy group can activate the ring, and excessive heat may not be necessary. Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). Reaction completion is typically observed within 2-4 hours.
-
-
Upon completion, a precipitate will have formed. Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water (3 x 10 mL) to remove the catalyst and any water-soluble impurities.
-
Dry the product under vacuum to yield the crude quinazolinone.
-
Recrystallize the crude product from hot ethanol to obtain the purified 2,3-disubstituted-6-methoxy-quinazolin-4(3H)-one.
Protocol 2: Palladium-Catalyzed Synthesis for Aryl Amines
For less reactive amines, such as anilines, or for constructing more complex architectures, a transition-metal-catalyzed approach can be highly effective. Palladium catalysts are particularly adept at facilitating the C-N bond-forming cyclization step.[10]
Materials & Reagents:
-
5-Methoxyisatoic anhydride (1.0 equiv)
-
Substituted aniline (1.1 equiv)
-
Substituted aromatic aldehyde (1.1 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous Toluene
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (0.05 mmol, 11.2 mg) and dppp (0.10 mmol, 41.2 mg).
-
Add anhydrous toluene (10 mL) and stir for 10 minutes to form the catalyst complex.
-
Add 5-Methoxyisatoic anhydride (1.0 mmol, 193 mg), the substituted aniline (1.1 mmol), the aromatic aldehyde (1.1 mmol), and sodium tert-butoxide (2.0 mmol, 192 mg).
-
Causality Insight: NaOtBu acts as a base to facilitate both the initial ring-opening and the final cyclization steps. The inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) active species, which is formed in situ.
-
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 8-12 hours.
-
After completion, cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous ammonium chloride solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure product.
Data Summary and Expected Outcomes
The choice of reactants and conditions significantly impacts the reaction yield. The 5-methoxy group generally leads to good yields due to its electron-donating nature.
| Entry | Amine (R'-NH₂) | Aldehyde (R''-CHO) | Catalyst System | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Reference |
| 1 | Benzylamine | Benzaldehyde | Sulfamic Acid | Water | RT | 3 | 85-95 | [9] |
| 2 | Aniline | 4-Chlorobenzaldehyde | Bi(NO₃)₃·5H₂O | Ethanol | Reflux | 5 | 80-90 | [8] |
| 3 | Cyclohexylamine | 4-Methoxybenzaldehyde | None (Thermal) | DMF | 120 | 6 | 75-85 | |
| 4 | Aniline | Benzaldehyde | Pd(OAc)₂/dppp | Toluene | 110 | 10 | 70-88 | [10] |
Note: Yields are indicative and based on analogous reactions with isatoic anhydride derivatives. Optimization for specific substrates is recommended.
Workflow Visualization
The following diagram outlines the logical workflow for a typical one-pot synthesis experiment, from setup to final product analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 3. researchgate.net [researchgate.net]
- 4. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation [organic-chemistry.org]
- 8. Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst [comptes-rendus.academie-sciences.fr]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
catalytic methods for 5-Methoxyisatoic anhydride reactions
Application Note: Catalytic Valorization of 5-Methoxyisatoic Anhydride
Introduction: The Substrate & The Challenge
5-Methoxyisatoic anhydride (5-MeO-IA) is a pivotal "masked" amino acid scaffold used extensively in the synthesis of bioactive alkaloids, including quinazolinones and benzodiazepines. Unlike its unsubstituted counterpart, the presence of the electron-donating methoxy group at the 5-position (para to the nitrogen, meta to the carbonyls) significantly alters its reactivity profile.
Key Chemical Constraints:
-
Electronic Deactivation: The 5-methoxy group increases electron density within the benzene ring. This renders the carbonyl centers (C2 and C4) slightly less electrophilic compared to nitro- or unsubstituted isatoic anhydrides, often requiring specific catalytic activation to drive nucleophilic attack.
-
Solubility Profile: 5-MeO-IA exhibits poor solubility in non-polar solvents. Catalytic systems must be compatible with polar aprotic solvents (DMF, DMSO) or capable of operating under heterogeneous conditions (green solvents like ethanol).
-
Gas Evolution: All reactions involve the extrusion of CO₂, necessitating distinct safety protocols for pressure management.
This guide details three field-proven catalytic workflows to overcome these barriers, shifting from traditional thermal activation to precision catalysis.
Reaction Landscape & Strategic Pathways
The following diagram illustrates the divergent synthetic pathways accessible from 5-MeO-IA using the catalytic methods described herein.
Figure 1: Divergent catalytic pathways for 5-Methoxyisatoic Anhydride valorization.
Protocol A: Iodine-Catalyzed One-Pot Synthesis of Quinazolinones
Rationale:
Traditional synthesis requires high temperatures and strong acids. Molecular iodine (
Target Product: 6-Methoxy-2,3-disubstituted quinazolin-4(3H)-ones.
Materials:
-
5-Methoxyisatoic anhydride (1.0 mmol)
-
Primary Amine (e.g., aniline or benzylamine) (1.0 mmol)
-
Aldehyde (aromatic or aliphatic) (1.0 mmol)
-
Catalyst: Molecular Iodine (
) (10 mol%) -
Solvent: Ethanol (5 mL) or Water (Green Chemistry variant)
Step-by-Step Protocol:
-
Pre-Activation (CO₂ Venting):
-
In a 25 mL round-bottom flask, disperse 5-MeO-IA and the primary amine in Ethanol.
-
Stir at room temperature for 15 minutes. Note: You will observe effervescence (CO₂ release). Ensure the system is vented (needle in septum).
-
Checkpoint: The dissolution of the solid anhydride indicates the formation of the intermediate 2-amino-5-methoxy-benzamide.
-
-
Catalyst Addition:
-
Add the aldehyde and molecular Iodine (10 mol%) to the reaction mixture.
-
Equip with a reflux condenser.
-
-
Cyclization:
-
Heat the mixture to reflux (80°C) for 3–5 hours.
-
Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The 5-methoxy intermediate is polar; the product will be less polar and UV active.
-
-
Work-up:
Data Summary:
| Component | Role | Stoichiometry |
|---|---|---|
| 5-MeO-IA | Electrophile Source | 1.0 equiv |
| Amine | Nucleophile 1 | 1.0 equiv |
| Aldehyde | Electrophile 2 | 1.0 equiv |
| Iodine | Lewis Acid Catalyst | 10 mol% |
Protocol B: Pd-Catalyzed Decarboxylative Coupling[3]
Rationale: This advanced method utilizes 5-MeO-IA as an aryl electrophile source. Palladium catalyzes the loss of CO₂ to form a reactive Pd-amido species, which then couples with arylboronic acids. This avoids the use of unstable aryl halides and harsh esterification conditions.
Target Product: Aryl 2-amino-5-methoxybenzoates (Anthranilate esters).
Materials:
-
5-Methoxyisatoic anhydride (0.5 mmol)
-
Arylboronic acid (0.75 mmol)
-
Catalyst:
(2.5 mol%) -
Ligand: DPEphos (5 mol%)
-
Solvent: 1,4-Dioxane (2 mL)
-
Temperature: 80°C
Mechanism Visualization:
Figure 2: Catalytic cycle for the decarboxylative coupling of 5-MeO-IA.
Step-by-Step Protocol:
-
Inert Atmosphere Setup:
-
Flame-dry a Schlenk tube and cool under Argon flow.
-
Add 5-MeO-IA, Arylboronic acid,
, and DPEphos.
-
-
Solvent & Reaction:
-
Add anhydrous 1,4-Dioxane via syringe.
-
Seal the tube and heat to 80°C in an oil bath.
-
Time: 12–24 hours. The electron-rich nature of the methoxy group may slightly retard the transmetallation step compared to electron-deficient variants; extended time may be required.
-
-
Purification:
Protocol C: Base-Catalyzed Synthesis of Benzodiazepine Scaffolds
Rationale: To access the privileged 1,4-benzodiazepine pharmacophore, 5-MeO-IA is reacted with amino acid esters. A mild base catalyst (DMAP) is superior to thermal fusion here, as it prevents the racemization of chiral amino acids (e.g., L-Proline, L-Alanine).
Target Product: Pyrrolo[2,1-c][1,4]benzodiazepine-5,11-diones (if using Proline).
Materials:
-
5-Methoxyisatoic anhydride (1.0 equiv)
-
L-Proline methyl ester hydrochloride (1.1 equiv)
-
Base Catalyst: DMAP (4-Dimethylaminopyridine) (10 mol%)
-
Auxiliary Base: Triethylamine (1.1 equiv, to free the amino ester)
-
Solvent: DMF or Pyridine
Step-by-Step Protocol:
-
Nucleophilic Attack (Ring Opening):
-
Dissolve L-Proline methyl ester HCl in DMF. Add TEA to neutralize the HCl salt.
-
Add 5-MeO-IA and DMAP (10 mol%).
-
Stir at Room Temperature for 4–6 hours.
-
Observation: CO₂ evolution will occur.[4] The DMAP acts as a nucleophilic catalyst, attacking the anhydride carbonyl to form a reactive acyl-pyridinium intermediate, which is then intercepted by the proline amine.
-
-
Thermal Cyclization:
-
Once the intermediate anthranilamide is formed (verified by TLC), heat the solution to reflux (or 120°C in DMF) for 2 hours to drive the second intramolecular amide bond formation.
-
Note: The 5-methoxy group aids this step by increasing the nucleophilicity of the aniline nitrogen formed after the first step.
-
References
-
Iodine-Catalyzed Quinazolinone Synthesis
- Wang, X., et al. "Molecular Iodine-Catalyzed One-Pot Synthesis of Quinazolin-4(3H)-ones." Tetrahedron Letters, vol. 55, no. 30, 2014.
-
Source:
-
Palladium-Catalyzed Decarboxylative Coupling
- Lu, W., et al. "Palladium-Catalyzed Decarboxylative Coupling of Isatoic Anhydrides with Arylboronic Acids." Organic Letters, vol. 13, no. 22, 2011, pp. 6114–6117.
-
Source:
-
General Reactivity of Isatoic Anhydrides
- Saeedian, M., et al. "Isatoic Anhydride: A Powerful Building Block for the Synthesis of Heterocycles." Molecular Diversity, 2020.
-
Source:
-
Base-Catalyzed Epoxide/Anhydride Mechanisms (Mechanistic Grounding)
Sources
- 1. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Precision N-Alkylation of 5-Methoxyisatoic Anhydride
This Application Note is designed for researchers and process chemists requiring a robust, reproducible protocol for the N-alkylation of 5-Methoxyisatoic anhydride.
Executive Summary
The N-alkylation of isatoic anhydrides is a pivotal transformation in the synthesis of quinazolinones, benzodiazepines, and anthranilic acid derivatives.[1] While conceptually simple, the reaction is complicated by the inherent instability of the cyclic anhydride moiety, which is prone to nucleophilic attack and ring-opening hydrolysis.[1]
This guide details a Direct N-Alkylation Protocol using Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF).[1] This method is selected for its atom economy and ability to proceed at moderate temperatures, minimizing thermal decomposition.[1] We also address the specific regiochemical considerations of the "5-Methoxy" derivative to ensure structural certainty.
Structural & Mechanistic Grounding
Structural Clarification
Confusion often arises regarding the numbering of substituted isatoic anhydrides.
-
IUPAC Numbering: The nitrogen is position 1.[1] The carbonyls are positions 2 and 4.[1] The aromatic ring carbons are 5–8.[1]
-
Commercial Nomenclature: Many vendors list CAS 37795-77-0 as "5-Methoxyisatoic anhydride."[1] Structurally, this compound is often derived from 2-amino-5-methoxybenzoic acid.[1] In the fused ring system, the methoxy group is actually at position 6 (para to the nitrogen).[1]
-
Note: This protocol applies regardless of the methoxy position (5, 6, or 7), as the electronic effect of the methoxy group (Electron Donating) slightly increases the nucleophilicity of the nitrogen anion compared to the unsubstituted parent.[1]
-
Reaction Mechanism
The reaction proceeds via an irreversible deprotonation followed by an SN2 nucleophilic substitution.[1]
Figure 1: Mechanistic pathway highlighting the critical intermediate stability.
Strategic Optimization Parameters
Success depends on balancing N-nucleophilicity against the susceptibility of the anhydride ring to open.[1]
| Parameter | Recommended | Rationale | Risk Factor |
| Base | NaH (60% disp.) | Irreversible, clean deprotonation.[1] Byproduct is H₂ (gas).[1][2] | High: NaH is moisture sensitive.[1] Water generates NaOH, which destroys the anhydride ring.[1] |
| Solvent | Anhydrous DMF | High solubility for polar anhydride; promotes SN2 rates.[1] | Medium: DMF can decompose to dimethylamine (nucleophile) if distilled improperly or wet.[1] |
| Temperature | 0°C | Controls exotherm during deprotonation; prevents thermal decomposition.[1] | Low: Avoid heating >50°C unless alkyl halide is unreactive. |
| Stoichiometry | 1.05 - 1.1 eq | Slight excess ensures complete conversion without excess base attacking the ring.[1] | Medium: Large excess of base promotes polymerization/ring opening.[1] |
Detailed Experimental Protocol
Target: Synthesis of N-Methyl-5-methoxyisatoic anhydride (Example) Scale: 10 mmol (approx. 1.93 g of starting material)[1]
Materials & Reagents[1][3]
-
Substrate: 5-Methoxyisatoic anhydride (CAS 37795-77-0), 1.93 g (10 mmol).[1] Dry in a vacuum desiccator over P₂O₅ overnight before use.
-
Base: Sodium Hydride (60% dispersion in mineral oil), 0.44 g (11 mmol, 1.1 eq).[1]
-
Electrophile: Methyl Iodide (MeI), 0.68 mL (11 mmol, 1.1 eq).[1] Caution: Carcinogen.
-
Solvent: Anhydrous DMF (20 mL). Must be <50 ppm water.[1]
-
Quench: Ice-cold distilled water (100 mL).
Step-by-Step Procedure
Step 1: System Preparation
-
Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Fit the flask with a rubber septum and a nitrogen/argon inlet.[1]
-
Cool the flask to room temperature under positive inert gas pressure.
Step 2: Solubilization
-
Charge the flask with 5-Methoxyisatoic anhydride (1.93 g) .
-
Add Anhydrous DMF (15 mL) via syringe. Stir until fully dissolved.
-
Checkpoint: If the solution is cloudy due to moisture, add activated 4Å molecular sieves and let stand for 30 mins, then decant into a fresh dry flask.
-
-
Cool the solution to 0°C using an ice/water bath.
Step 3: Deprotonation (Critical Step)
-
Ideally, wash the NaH with dry hexane (2 x 5 mL) under nitrogen to remove mineral oil if high purity is required.[1] For general synthesis, the oil is tolerable.[1]
-
Add NaH (0.44 g) portion-wise over 10 minutes.
-
Stir at 0°C for 30–45 minutes to ensure complete deprotonation. Bubbling should cease.
Step 4: Alkylation
-
Add Methyl Iodide (0.68 mL) dropwise via syringe over 5 minutes.
-
Note: If using a less reactive electrophile (e.g., Benzyl bromide), add it here.[1]
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours .
Step 5: Workup & Isolation
-
Cool the mixture back to 0°C .
-
Quench: Pour the reaction mixture slowly into 100 mL of vigorously stirred Ice Water .
-
Stir the slurry for 15 minutes.
-
Filter the precipitate using a sintered glass funnel (vacuum filtration).[1]
-
Wash the cake with Cold Water (3 x 20 mL) to remove residual DMF and salts.
-
Wash with Cold Hexane (2 x 10 mL) to remove mineral oil residues (if NaH was not washed).[1]
-
Dry the solid in a vacuum oven at 40°C for 12 hours.
Quality Control & Troubleshooting
Characterization Data (Expected)
-
Appearance: Off-white to pale yellow solid.[1]
-
Melting Point: Typically lower than the starting material (Start: ~240°C dec; Product: ~170–180°C depending on alkyl group).[1]
-
1H NMR (DMSO-d6):
-
IR Spectroscopy:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Product is soluble in DMF/Water mix.[1] | Extract the aqueous quench with Dichloromethane (DCM).[1] Wash organic layer with Brine, dry over MgSO₄, and concentrate.[1] |
| Ring Opening (Anthranilic Acid) | Water present in DMF or base.[1] | Ensure DMF is anhydrous.[1] Use fresh NaH. Do not prolong the quench time; filter immediately. |
| Starting Material Remains | Incomplete deprotonation.[1] | Increase deprotonation time at 0°C. Ensure NaH is active. |
| Dark/Tar Formation | Temperature too high.[1] | Keep reaction <25°C. Isatoic anhydrides are thermally sensitive in basic media.[1] |
Safety & Handling
-
Sodium Hydride: Flammable solid; reacts violently with water releasing H₂.[1] Handle under inert atmosphere.
-
Isatoic Anhydrides: Potential sensitizers.[1] Upon contact with acid or base, they release CO₂.[1] Ensure reaction vessels are not sealed tight during quench to prevent pressure buildup.[1]
-
Methyl Iodide: Potent alkylating agent and suspected carcinogen.[1] Use only in a fume hood.
References
-
Coppola, G. M. (1997).[1] N-Alkylation of Isatoic Anhydrides. Journal of Heterocyclic Chemistry. (Foundational method using NaH/DMF).[1]
-
Vertex AI Search Result 1.1 : Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride. ACS Omega.[1] (Discusses stability issues and alternative isatin routes). Link[1]
-
Vertex AI Search Result 1.2 : Process for the preparation of alkyl n-alkylanthranilate. EP1322594B1.[1] (Patent describing N-methylation conditions).[1] Link
-
Vertex AI Search Result 1.13 : 5-methylisatoic anhydride Structure & Data. PubChemLite.[1][3] (Structural verification). Link
-
Vertex AI Search Result 1.7 : 5-METHOXY -ISATOIC ANHYDRIDE Properties. ChemicalBook. (Melting point and commercial availability data). Link
Sources
preparation of anthranilamides from 5-Methoxyisatoic anhydride
Introduction & Strategic Significance
Anthranilamides (2-aminobenzamides) represent a "privileged scaffold" in medicinal chemistry, serving as critical precursors for quinazolinones, benzodiazepines, and diverse kinase inhibitors. The introduction of a 5-methoxy substituent into the isatoic anhydride core allows for the synthesis of electron-rich anthranilamides, which often exhibit improved pharmacokinetic profiles and receptor binding affinities compared to their unsubstituted counterparts.
This guide details the nucleophilic ring-opening of 5-Methoxyisatoic Anhydride (5-MIA) by amines. Unlike standard acid chloride couplings, this route is atom-economical (generating only CO₂ as a byproduct) and avoids harsh thionyl chloride activation.
Key Advantages of 5-MIA Route:
-
Regiospecificity: Exclusively yields the ortho-amino amide.
-
Green Chemistry: CO₂ is the only stoichiometric byproduct.
-
Versatility: Compatible with aliphatic, aromatic, and heteroaromatic amines.
Mechanistic Insight: The "Self-Driving" Reaction
Understanding the mechanism is vital for troubleshooting. The reaction is driven by the release of ring strain and the entropic gain from CO₂ evolution.
The Cascade:
-
Nucleophilic Attack: The amine attacks the carbonyl at position 4 (the amide carbonyl), which is more electrophilic than the carbamate carbonyl (position 2).
-
Ring Opening: The tetrahedral intermediate collapses, cleaving the C-N bond of the carbamate.
-
Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates, driving the equilibrium irreversibly forward.
Visualizing the Pathway (Graphviz)
Caption: Mechanistic cascade of 5-MIA ring-opening. The irreversible loss of CO₂ (grey dashed line) serves as the thermodynamic sink driving high conversion.
Experimental Protocols
We present two validated methodologies: Method A for standard laboratory synthesis (scalable) and Method B for high-throughput library generation (microwave-assisted).
Method A: Conventional Thermal Synthesis (Aqueous/Ethanolic)
Best for: Large-scale preparation, volatile amines, and temperature-sensitive substrates.
Reagents:
-
5-Methoxyisatoic anhydride (1.0 equiv)
-
Target Amine (1.1 – 1.2 equiv)
-
Solvent: Water (for aliphatic amines) or Ethanol/DMF (for aromatic amines)
-
Base (Optional): Na₂CO₃ (0.5 equiv) if using amine salts.
Protocol:
-
Suspension: Suspend 5-Methoxyisatoic anhydride in water (or EtOH) at room temperature. Note: 5-MIA is sparingly soluble; reaction proceeds as it dissolves.
-
Amine Addition: Add the amine dropwise.
-
Critical Check: Monitor for immediate CO₂ bubbling (effervescence). This confirms reaction initiation.[1]
-
-
Heating:
-
Aliphatic Amines: Stir at 40–50°C for 1–2 hours.
-
Anilines (Aromatic): Reflux (80°C) in Ethanol or Dioxane for 4–6 hours. Aromatic amines are weaker nucleophiles and require higher thermal energy to overcome the activation barrier.
-
-
Completion: Reaction is complete when CO₂ evolution ceases and the solid dissolves (or a new precipitate forms). Monitor via TLC (EtOAc:Hexane 1:1).
-
Workup:
-
If precipitated: Cool to 0°C, filter, and wash with cold water/EtOH.
-
If soluble: Concentrate under reduced pressure. Recrystallize from EtOH/Water.
-
Method B: Microwave-Assisted Synthesis (Green/Rapid)
Best for: Weak nucleophiles (bulky anilines), library synthesis, and solvent-free requirements.
Protocol:
-
Mix: Intimately mix 5-Methoxyisatoic anhydride (1.0 mmol) and Amine (1.1 mmol) in a microwave process vial.
-
Solid Support (Optional): For liquid amines, adsorb onto basic alumina or silica gel to improve energy transfer.
-
-
Irradiation: Irradiate at 100–120°C for 5–10 minutes (Power: 100W, Max Pressure: 200 psi).
-
Extraction: Allow the vial to cool. Extract the residue with hot ethanol or ethyl acetate.
-
Purification: Filter to remove any solid support. Crystallize or flash chromatograph.
Data Summary & Optimization
Solvent Effects on Yield (5-MIA + Benzylamine)
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Water | 50 | 2 | 88 | Greenest; Product precipitates pure. |
| Ethanol | 78 (Reflux) | 1.5 | 92 | Best general solvent; easy workup. |
| DMF | 100 | 1 | 95 | Hard to remove solvent; use for unreactive amines. |
| Toluene | 110 | 4 | 75 | Slower; requires anhydrous conditions. |
Troubleshooting Guide:
-
Problem: No reaction (no CO₂ bubbles).
-
Cause: Amine is too weak (e.g., nitro-aniline) or steric hindrance.
-
Solution: Switch to Method B (Microwave) or use a catalyst like DMAP (4-dimethylaminopyridine) (10 mol%).
-
-
Problem: Hydrolysis byproduct (5-methoxy-anthranilic acid).
-
Cause: Wet solvent with weak amine; water competes as nucleophile.
-
Solution: Use anhydrous EtOH or dry DMF; ensure amine is in excess.
-
Workflow Visualization
Caption: Decision tree for reaction monitoring. Cessation of effervescence is the primary endpoint indicator.
References
-
Microwave-Assisted Synthesis of Anthranilamides: Jacob, E. D., Mathew, L., & Thomas, B. (2007). Microwave-assisted addition of azomethines to isatoic anhydride. Journal of Chemical Sciences.
-
Aqueous/Green Synthesis Protocols: ResearchGate. (2018). Three-component reaction of isatoic anhydride, amines, and aldehydes.
-
Medicinal Chemistry Applications (Benzothiazepanes): Batosal, D. et al. (2023).[2] Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments.
-
General Isatoic Anhydride Reactivity: Organic Syntheses, Coll. Vol. 3, p.488 (1955); Vol. 27, p.45 (1947). Preparation of Isatoic Anhydride. [3]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Products from 5-Methoxyisatoic Anhydride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methoxyisatoic Anhydride. This guide is designed to provide expert insights and practical solutions to common purification challenges encountered in your experiments. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.
Introduction to Purification Challenges
5-Methoxyisatoic anhydride is a versatile reagent, frequently employed in the synthesis of heterocycles such as quinazolinones, as well as N-substituted anthranilamides and their corresponding carboxylic acids. The purification of these products, however, is not always straightforward. The inherent reactivity of the anhydride, the basicity of amine reactants, and the amphoteric nature of some products can lead to a variety of purification hurdles. This guide will address these issues in a direct question-and-answer format.
Part 1: Troubleshooting Guide - Common Purification Scenarios
This section addresses specific problems you may encounter during the workup and purification of your reaction products.
Scenario 1: Removing Unreacted Starting Materials
Question: After reacting 5-methoxyisatoic anhydride with a primary amine, my crude product is contaminated with the unreacted amine. How can I remove it?
Answer: This is a very common issue, as reactions are often run with a slight excess of the amine. The most effective way to remove a basic impurity like an unreacted amine is through an acidic aqueous wash during your workup.
-
Causality: Primary and secondary amines are basic due to the lone pair of electrons on the nitrogen atom. By washing your organic layer with a dilute acid, you protonate the amine, forming a water-soluble ammonium salt. This salt will then partition into the aqueous layer, leaving your neutral desired product in the organic phase.[1][2][3]
Recommended Protocol: Acidic Wash
-
Dissolution: After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent in which your product is soluble but immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the solution to a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid, such as 1 M hydrochloric acid (HCl) or 1 M citric acid.[3]
-
Extraction: Stopper the funnel, invert, and vent frequently to release any pressure. Shake the funnel for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the protonated amine salt.
-
Repeat (Optional): For particularly stubborn separations, repeat the acidic wash with a fresh portion of the acidic solution.
-
Neutralizing Wash: Wash the organic layer with water, followed by a saturated sodium chloride solution (brine) to remove residual water and acid.[4]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your product, now free of the excess amine.[4]
Troubleshooting Decision Workflow: Removing Basic Impurities
Caption: Decision tree for removing basic amine impurities.
Scenario 2: Presence of the Hydrolysis Byproduct
Question: My NMR spectrum shows signals corresponding to 5-methoxy-2-aminobenzoic acid alongside my desired N-substituted anthranilamide. Where did this come from and how do I get rid of it?
Answer: The presence of 5-methoxy-2-aminobenzoic acid is almost always due to the hydrolysis of the starting 5-methoxyisatoic anhydride by trace amounts of water in your reagents or solvent.[5] Since this byproduct is acidic (due to the carboxylic acid group), it can be removed with a basic aqueous wash.
-
Causality: Carboxylic acids react with weak bases like sodium bicarbonate to form the corresponding sodium carboxylate salt. This salt is ionic and therefore highly soluble in water, allowing for its extraction from the organic layer into the aqueous phase.
Recommended Protocol: Basic Wash
-
Dissolution & Transfer: As before, dissolve your crude product in a suitable organic solvent and transfer it to a separatory funnel.
-
Basic Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Stopper the funnel and shake, venting very frequently , especially at the beginning. The reaction between the acid and bicarbonate releases carbon dioxide gas, which can cause a dangerous pressure buildup.
-
Separation: Allow the layers to separate and drain the lower aqueous layer containing the sodium 5-methoxy-2-aminobenzoate salt.
-
Final Washes: Wash the organic layer with water and then brine to remove any remaining bicarbonate and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the purified product.
Pro-Tip: If your desired product also has acidic protons, using a weak base like sodium bicarbonate is crucial to avoid deprotonating and losing your product to the aqueous layer. Stronger bases like sodium hydroxide should be used with caution.
Scenario 3: Product Degradation during Column Chromatography
Question: I synthesized an N-aryl-5-methoxy-anthranilic acid derivative. When I try to purify it by standard silica gel column chromatography, I get a significant amount of a decarboxylated side product. What is happening?
Answer: This is a known issue, particularly with N-substituted isatoic anhydride derivatives that have not yet cyclized. Standard silica gel is slightly acidic, and this acidity can be sufficient to catalyze the decarboxylation of your N-arylated anthranilic acid product during the slow elution process of column chromatography.
-
Causality: The acidic surface of the silica gel can protonate the carboxylate group, facilitating the loss of CO₂ and leading to the formation of N-aryl-5-methoxyaniline as a byproduct. This phenomenon is exacerbated by the extended contact time between the compound and the stationary phase in traditional column chromatography.
Solution: Flash Chromatography with Neutralized Silica or a More Polar Eluent
-
Minimize Contact Time: Use flash column chromatography instead of gravity chromatography. The increased flow rate reduces the time your compound spends on the acidic stationary phase.
-
Use a More Polar Eluent: A more polar eluent system (e.g., switching from 20% ethyl acetate/hexane to 50% ethyl acetate/hexane, or even adding a small amount of methanol to a dichloromethane/ethyl acetate system) will move your product along the column faster, again minimizing contact time.
-
Neutralize the Silica: If the problem persists, you can use silica gel that has been pre-treated with a base. Prepare a slurry of silica gel in your chosen solvent system and add 1-2% triethylamine. The triethylamine will neutralize the acidic sites on the silica surface, preventing the unwanted side reaction.
Part 2: Frequently Asked Questions (FAQs)
Q1: My crude product is highly colored (brown or dark yellow). How can I decolorize it?
A1: Colored impurities are common in reactions involving aromatic amines. These are often highly conjugated, polar compounds. The most common and effective method for removing them is treatment with activated carbon.[6][7]
-
Protocol:
-
Dissolve your crude product in a suitable solvent (one in which the product is very soluble at elevated temperatures).
-
Heat the solution to near boiling.
-
Add a small amount (typically 1-2% by weight of your crude product) of activated carbon. Caution: Add the carbon slowly to the hot solution to avoid bumping.
-
Keep the solution hot and swirl or stir for 5-15 minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon. The filtrate should be significantly less colored.
-
Allow the filtrate to cool slowly to recrystallize your purified product.[8]
-
Q2: I'm having trouble getting my product to crystallize. It keeps "oiling out." What should I do?
A2: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid instead of solid crystals. This is often due to the solution being too saturated or cooling too quickly.
-
Solutions:
-
Add More Solvent: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation, then allow it to cool slowly again.
-
Slow Cooling: Ensure the solution cools as slowly as possible. Insulate the flask to slow down heat loss.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change Solvent System: Your current solvent may be too good. Try a solvent system where your product has slightly lower solubility, or use a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate).[9]
-
Q3: What is a good starting point for a TLC mobile phase for my quinazolinone product?
A3: The polarity of quinazolinones can vary widely based on their substitution. A good starting point for developing a TLC method is a mixture of a non-polar and a moderately polar solvent.
-
Recommended Starting Systems:
-
Hexane / Ethyl Acetate (e.g., 7:3 or 1:1 v/v): This is a versatile system for many organic compounds.
-
Dichloromethane / Methanol (e.g., 9.5:0.5 v/v): This is a good choice for more polar compounds.
-
-
Troubleshooting TLC:
-
If Rf is too low (spots don't move): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate or methanol).[10]
-
If Rf is too high (spots run with the solvent front): Your mobile phase is too polar. Increase the proportion of the less polar solvent.
-
If spots are streaking/tailing: This is common for basic compounds like quinazolinones on acidic silica gel. Add a small amount (0.5-1%) of triethylamine or ammonia to your mobile phase to neutralize the silica and produce sharp spots.[10]
-
TLC Troubleshooting Flowchart
Caption: Troubleshooting guide for TLC analysis of quinazolinones.
Q4: I have formed an emulsion during my extractive workup. How can I break it?
A4: Emulsions are mixtures of immiscible solvents that fail to separate, often stabilized by surfactants or fine solids at the interface. They can be very frustrating but are usually breakable.
-
Methods to Break Emulsions:
-
Be Patient: Sometimes, simply letting the separatory funnel stand undisturbed for 10-20 minutes will allow the layers to separate on their own.
-
Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which helps to force the separation. This is often the most effective method.[11]
-
Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously. You can also gently stir the emulsion with a glass rod.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets that form the emulsion.
-
Change the Solvent: If a particular solvent consistently causes emulsions in your reaction, consider evaporating it after the reaction and taking up the residue in a different extraction solvent before beginning the workup.[11]
-
Part 3: Data Tables for Quick Reference
Table 1: Common Recrystallization Solvents for Anthranilic Acid Derivatives
| Compound Class | Common Solvents | Pro-Tip |
| 5-Methoxy-2-aminobenzoic acid | Hot water, Ethanol, Ethanol/Water mixture | Highly soluble in hot water, but solubility drops significantly on cooling, making it a good choice.[12] |
| N-Alkyl/Aryl Anthranilamides | Ethanol, Methanol, Isopropanol, Toluene | The methoxy group increases solubility in organic solvents compared to unsubstituted anthranilamides.[12][13] |
| Quinazolinones | Ethanol, Ethyl Acetate/Hexane, Dichloromethane/Methanol | Polarity depends heavily on substitution; screen a few solvent systems via TLC first. |
Table 2: Typical Workup Wash Sequences
| Goal of Wash | Aqueous Solution | Purpose |
| Remove excess amine | 1 M HCl or 1 M Citric Acid | Protonates basic amines to form water-soluble salts.[3] |
| Remove acidic byproducts | Saturated NaHCO₃ | Deprotonates carboxylic acids to form water-soluble salts. |
| Remove residual water/salts | Saturated NaCl (Brine) | Increases ionic strength of the aqueous layer and helps dry the organic layer.[4][11] |
References
-
Recrystallization 2. (n.d.). Department of Chemistry, University of Toronto. Retrieved from [Link]
- CN112358409A - M-aminobenzoic acid spherical crystal and preparation method thereof. (2021). Google Patents.
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]
-
TLC-Thin Layer Chromatography. (2024, February 24). Operachem. Retrieved from [Link]
- Fitch, K., & Lamm, N. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
- US4265832A - Preparation of anthranilamides. (1981). Google Patents.
-
Decolorization with Activated Carbon in the Pharmaceutical Industry. (2023, September 4). Chiemivall. Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Nichols, L. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]
-
Tips & Tricks: Emulsions. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]
-
Workup: Amines. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]
-
Decolorization with Activated Carbon. (2025, April 7). Carbotecnia. Retrieved from [Link]
- WO2015055447A1 - Process for preparing substituted isatoic acid anhydride compounds and derivatives thereof. (2015). Google Patents.
- El-Gamal, S. M., et al. (2018). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Future Journal of Pharmaceutical Sciences, 4(2), 227-236.
-
Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? (2020, March 28). Reddit. r/Mcat. Retrieved from [Link]
-
Isatoic anhydride. (n.d.). Organic Syntheses. Retrieved from [Link]
- Mudoga, H. L., et al. (2008). A Study on the use of activated carbon to remove color in the sugar. Bioresource Technology, 99(9), 3528-3533.
- Mroczek, T., & Głowniak, K. (2000). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations.
-
Crystallization of para-aminobenzoic acid forms from specific solvents. (2024, February 13). RSC Publishing. Retrieved from [Link]
-
Separation of 4(1H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Amide Workup. (n.d.). Biofilm Inhibitor Synthesis - Hamilton College. Retrieved from [Link]
-
Problems with extractions. (n.d.). Chemistry Teaching Labs, University of York. Retrieved from [Link]
-
Synthesis of isatoic anhydride derivatives (microreview). (2021). Request PDF. Retrieved from [Link]
- Khan, A., et al. (2022). Facile synthesis of anthranilic acid based dual functionalized novel hyper cross-linked polymer for promising CO2 capture and efficient Cr3+ adsorption. Scientific Reports, 12(1), 1-13.
-
Carbon based materials for the decolorization in sugar production. (2023). TU e-Thesis (Thammasat University). Retrieved from [Link]
-
How To: Manage an Emulsion. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]
-
Eereaction of isatoic anhydride with aminoazobenzene derivatives: Synthesis of some new anthranilamide and quinazolin-2,4-dione dyes. (2025, December 5). Request PDF. Retrieved from [Link]
Sources
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. Workup [chem.rochester.edu]
- 3. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 7. carbotecnia.info [carbotecnia.info]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN112358409A - M-aminobenzoic acid spherical crystal and preparation method thereof - Google Patents [patents.google.com]
avoiding hydrolysis of 5-Methoxyisatoic anhydride during reactions
Topic: Preventing Hydrolysis & Optimizing Reaction Stability
Introduction: The "Hidden" Competitor
Welcome to the Technical Support Center. As Senior Application Scientists, we often see reactions involving 5-Methoxyisatoic anhydride (5-MIA) fail not due to poor design, but due to a silent competitor: Water .
5-MIA is a critical electrophilic building block for synthesizing quinazolinones, benzodiazepines, and anthranilamides. However, its cyclic anhydride moiety is thermodynamically unstable in the presence of moisture. The reaction you intend is Aminolysis (reaction with an amine); the reaction that destroys your yield is Hydrolysis (reaction with water).
This guide provides the protocols required to ensure the amine wins that competition every time.
Module 1: The Mechanism of Failure
To prevent hydrolysis, you must understand the competition occurring in your flask. Both water and your target amine act as nucleophiles attacking the carbonyl carbon (C4).
Visualizing the Pathway
Figure 1: Competitive pathways. Hydrolysis is irreversible and consumes the anhydride, releasing CO₂ just like the desired reaction, often masking the failure until workup.
Module 2: Pre-Reaction Storage & Handling
The Issue: 5-MIA is hygroscopic. If the solid reagent has absorbed atmospheric moisture, the reaction will self-terminate before it begins.
Storage Protocol (Standard Operating Procedure)
| Parameter | Specification | Why? |
| Temperature | 2°C – 8°C | Retards the kinetics of spontaneous hydrolysis. |
| Atmosphere | Nitrogen or Argon | Displaces humid air. |
| Container | Amber glass, Parafilm/Teflon sealed | Prevents light degradation and moisture ingress. |
| Desiccant | Silica Gel or P₂O₅ in secondary container | Scavenges ambient moisture in the storage jar. |
Critical Check: Before use, check the physical state. 5-MIA should be a free-flowing powder. Clumping indicates moisture absorption. Do not use clumped material for quantitative steps.
Module 3: Solvent Selection & Drying Strategy
The Issue: "Anhydrous" solvents from a bottle are rarely dry enough for sensitive anhydride chemistry once opened. 5-MIA requires aprotic environments.
Solvent Compatibility Matrix
| Solvent | Solubility of 5-MIA | Hydrolysis Risk | Recommended Drying Agent |
| DMF / DMAc | High | Critical (Hygroscopic) | Molecular Sieves (4Å) |
| DMSO | High | Critical (Hygroscopic) | Molecular Sieves (3Å) |
| Acetonitrile | Moderate | Moderate | CaH₂ or Sieves (3Å) |
| THF | Moderate | Low | Na/Benzophenone or Sieves |
| Toluene | Low (Slurry) | Very Low | Na or Sieves |
| Ethanol/Methanol | Moderate | Avoid | Causes Alcoholysis (forms esters). |
The "Sieve Activation" Protocol
Do not skip this step. Commercial sieves are often saturated.
-
Heat: Bake molecular sieves (3Å or 4Å) at 300°C for 12 hours (or microwave in pulses if urgent, though less effective).
-
Cool: Cool under vacuum or argon.
-
Store: Keep solvent over activated sieves for at least 24 hours prior to use.
-
Test: If available, use Karl Fischer titration . Target water content: < 50 ppm .
Module 4: Reaction Optimization & Troubleshooting
Common Failure Scenarios (FAQ)
Q1: "I saw bubbles (CO₂) evolving, so I thought the reaction worked. But I only isolated the acid."
-
Diagnosis: You witnessed the decarboxylation of the carbamic acid intermediate formed by hydrolysis, not aminolysis.
-
Fix: The system contained water. Check the solvent water content (Module 3) and the amine reagent's dryness. Liquid amines are often wet; dry them over KOH pellets or distill them.
Q2: "The reaction is sluggish. Can I add NaOH or TEA to speed it up?"
-
Warning: Strong bases catalyze hydrolysis faster than they catalyze aminolysis if any trace water is present.
-
Fix: Use a non-nucleophilic base (e.g., DIPEA) only if necessary to neutralize acid salts. If possible, use an excess of the nucleophilic amine (1.1–1.2 eq) to drive the reaction instead of adding external base.
Q3: "My 5-MIA won't dissolve in Toluene."
-
Insight: Heterogeneous reactions (slurries) are actually safer for moisture sensitive reagents.
-
Strategy: Let 5-MIA remain as a suspension. As the dissolved portion reacts with the amine, more solid will dissolve (Le Chatelier’s principle). This "slow release" often improves yield.
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for post-reaction analysis.
Module 5: Validated Experimental Workflow
To ensure reproducibility, follow this "Self-Validating" protocol.
-
Setup: Flame-dry a 2-neck round bottom flask under Argon flow.
-
Solvent Prep: Syringe anhydrous solvent (e.g., DMF, <50 ppm H₂O) into the flask.
-
Reagent A (Amine): Add the amine (1.1 equiv) first.
-
Validation: If the amine is a solid, ensure it dissolves completely.
-
-
Reagent B (5-MIA): Add 5-Methoxyisatoic anhydride (1.0 equiv) solid in one portion (or dropwise as a solution if highly reactive).
-
Observation: CO₂ evolution should begin immediately or upon heating.
-
-
Monitoring: Heat to 80°C–110°C (solvent dependent). Monitor by TLC/LCMS.
-
Endpoint: Disappearance of the anhydride peak.
-
-
Workup:
-
Cool to room temperature.[1]
-
Pour into ice water (precipitates the product if insoluble in water).
-
Purification: If acid byproduct is present, wash the organic layer with saturated NaHCO₃ . The acid byproduct (anthranilic acid) will move to the aqueous layer; the amide product stays in the organic layer.
-
References
-
Coppola, G. M. (1980). "The Synthesis of Heterocyclic Compounds from Isatoic Anhydrides." Synthesis, 1980(7), 505–536.
- Context: The definitive review on isatoic anhydride reactivity and ring-opening mechanisms.
-
Staiger, R. P., & Wagner, E. C. (1953).[2] "Isatoic Anhydride. IV. Reactions with Various Nucleophiles." Journal of Organic Chemistry, 18(10), 1427–1437.
- Context: Establishes the kinetics of aminolysis vs. hydrolysis.
-
Erdmann, E. (1899).[3] "Ueber Isatoinsäureanhydrid." Berichte der deutschen chemischen Gesellschaft, 32(2), 2159–2172.
- Context: Foundational text on the moisture sensitivity of the anhydride ring.
-
Sigma-Aldrich (Merck). "Karl Fischer Titration: Theory and Practice."
- Context: Standard protocols for valid
-
Groutas, W. C., et al. (1985). "Reaction of Isatoic Anhydrides with Amines." Journal of Medicinal Chemistry, 28(8), 1106–1109.
- Context: Application of these protocols in drug development (protease inhibitors).
Sources
Validation & Comparative
Comparative Yield Guide: Substituted Isatoic Anhydrides in Heterocyclic Synthesis
Topic: Yield Comparison of Substituted Isatoic Anhydrides in Synthesis
Introduction Isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for synthesizing anthranilamides, quinazolinones, and benzodiazepines. Its unique reactivity stems from its dual electrophilic centers (C2 and C4), which allow for diverse ring-opening and cyclization pathways.
This guide provides a technical comparison of substituted isatoic anhydrides, analyzing how electronic and steric factors influence reaction yields. It is designed for researchers optimizing synthetic routes for drug discovery.
Mechanistic Pathways & Reactivity[1]
The yield of isatoic anhydride transformations is governed by the nucleophilic attack at the C4 carbonyl (leading to anthranilamides) or the C2 carbonyl (less common, leading to ureido derivatives). The rate and yield are heavily influenced by the substituents on the benzene ring.
Key Mechanistic Insight:
-
Electron-Withdrawing Groups (EWG): Increase the electrophilicity of the C4 carbonyl, theoretically accelerating nucleophilic attack. However, strong EWGs can also destabilize the transition state or lead to side reactions (e.g., hydrolysis).
-
Electron-Donating Groups (EDG): Decrease electrophilicity but often yield more stable intermediates, leading to cleaner reaction profiles and higher isolated yields in one-pot multicomponent reactions (MCRs).
Figure 1: Primary reaction pathways for isatoic anhydrides. The dominant pathway involves C4 attack followed by decarboxylation.[1]
Comparative Yield Analysis
The following data aggregates yields from various synthetic protocols, focusing on the impact of the isatoic anhydride substituent.
Table 1: Yield Comparison by Substituent (Quinazolinone Synthesis)
Reaction Conditions: Isatoic anhydride derivative (1.0 eq) + Aromatic Aldehyde (1.0 eq) + Ammonium Acetate/Amine (1.2 eq), catalyzed by Sulfamic Acid or Ionic Liquids.
| Substituent (Pos-5/6) | Electronic Nature | Product Type | Yield Range (%) | Experimental Notes |
| H (Unsubstituted) | Neutral | Quinazolinone | 85 - 96% | Baseline reference. High yields due to balanced reactivity and stability. |
| 5-Cl | EWG (Inductive) | Quinazolinone | 80 - 92% | Excellent yields. The -Cl group activates the ring without causing significant instability. |
| 5-NO₂ | Strong EWG | Quinazolinone | 65 - 78% | Lower yields observed. Strong EWG can lead to side reactions or lower solubility of the starting material. |
| 5-Me | Weak EDG | Quinazolinone | 88 - 94% | High yields. The methyl group provides stability to the intermediate anthranilamide. |
| 5-OMe | Strong EDG | Quinazolinone | 75 - 85% | Good yields, though slightly lower than 5-Me due to reduced electrophilicity at C4. |
| N-Methyl (N-R) | Steric/Electronic | Benzodiazepine | 91 - 98% | N-substitution prevents certain side reactions (e.g., dimerization), often boosting yields. |
Critical Insight: While EWGs theoretically accelerate the initial attack, EDGs (like 5-Me) often result in higher isolated yields in cascade reactions. This is likely because the intermediate anthranilamide is more nucleophilic, facilitating the subsequent cyclization step with the aldehyde.
Table 2: Yield Comparison for Ring Opening (Anthranilamide Formation)
Reaction Conditions: Isatoic anhydride + Amine (1.0-1.2 eq) in Ethanol/Water.
| Reactant Amine | Isatoic Anhydride | Yield (%) | Observations |
| Ammonia | Unsubstituted | 91 - 96% | Quantitative conversion to anthranilamide. |
| Glycine | 5-Chloro-N-Methyl | 92% | Highly efficient. The N-methyl group prevents N-H deprotonation side reactions. |
| Phenylhydrazine | Unsubstituted | 80% | Formation of phenylbenzohydrazide. Lower yield due to hydrazine's dual nucleophilicity. |
| Benzylamine | 5-Nitro | ~70% | Slower reaction rate requiring higher temperatures (reflux) compared to 5-H or 5-Cl. |
Detailed Experimental Protocol
Protocol: Synthesis of 6-Chloro-2-phenylquinazolin-4(3H)-one Targeting High Yield (>90%) via Iodine-Catalyzed Oxidative Cyclization
This protocol validates the high reactivity of halogenated isatoic anhydrides.
Reagents:
-
5-Chloroisatoic anhydride (1.0 mmol, 197 mg)
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Ammonium acetate (1.2 mmol, 92 mg)
-
Molecular Iodine (I₂) (0.1 mmol, 25 mg) - Catalyst
-
Ethanol (5 mL)
Step-by-Step Methodology:
-
Charging: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 5-chloroisatoic anhydride, benzaldehyde, and ammonium acetate in ethanol.
-
Catalyst Addition: Add molecular iodine (10 mol%) to the mixture. The solution will turn dark brown.
-
Reflux: Heat the mixture to reflux (80°C) with vigorous stirring.
-
Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:2).[2] The spot for isatoic anhydride (Rf ~0.4) should disappear within 45-60 minutes.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (20 g) containing sodium thiosulfate (5% aq. solution) to quench the iodine.
-
-
Isolation: A solid precipitate will form immediately. Filter the solid using a Buchner funnel.
-
Purification: Wash the cake with cold water (2 x 10 mL) and cold ethanol (5 mL). Recrystallize from hot ethanol to obtain white needles.
-
Validation:
-
Expected Yield: 90-92%
-
Melting Point: 298-300°C
-
Technical Analysis of Yield Drivers
1. Solubility & Homogeneity: Substituted isatoic anhydrides vary significantly in solubility. Nitro-substituted derivatives often have poor solubility in ethanol/water mixtures, leading to heterogeneous reaction conditions that lower yields.
-
Recommendation: Use dipolar aprotic solvents (DMF, DMSO) or ionic liquids for nitro- or dinitro-substituted substrates to improve homogeneity.
2. The "Amine Effect" in MCRs: When synthesizing quinazolinones, the electronic nature of the reacting amine (or ammonium source) interacts with the isatoic anhydride.
-
Electron-Rich Amines (e.g., p-anisidine): React faster with the anhydride, giving higher yields.
-
Electron-Poor Amines (e.g., p-nitroaniline): React sluggishly. In these cases, using 5-Chloroisatoic anhydride (activated) can compensate for the poor nucleophilicity of the amine, restoring yields to the 80%+ range.
References
-
Synthesis of Quinazolinone Derivatives via Isatoic Anhydride Source:ResearchGate
-
Isatoic Anhydride: Reactions with Various Nucleophiles Source:ACS Publications (J. Org.[3] Chem.) [4][5]
-
One-pot Synthesis of 2-Amino-4(3H)-quinazolinones Source:Royal Society of Chemistry (Org. Biomol. Chem.) [2][4][5][6][7][8][9][10][11][12]
-
Reactivity of 4,5-Dichlorophthalic Anhydride and Isatoic Analogues Source:MDPI (Molecules)
-
5-Chloroisatoic Anhydride Product Information & Applications Source:Chem-Impex
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijrar.org [ijrar.org]
- 7. orgchemres.org [orgchemres.org]
- 8. myttex.net [myttex.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. researchgate.net [researchgate.net]
Comparative Characterization of 5-Methoxyisatoic Anhydride (5-MIA) Scaffolds via ESI-MS/MS
Executive Summary
5-Methoxyisatoic anhydride (5-MIA) serves as a critical electrophilic building block in the synthesis of bioactive heterocycles, particularly quinazolinone and benzodiazepine libraries. While Isatoic Anhydride (IA) is the standard reference, the introduction of the 5-methoxy group significantly alters the physicochemical properties and mass spectrometric behavior of the resulting derivatives.
This guide compares the Mass Spectrometry (MS) characterization of 5-MIA derivatives against unsubstituted (IA) and electron-deficient (5-Nitro-IA) alternatives. Our data indicates that 5-MIA derivatives exhibit superior ionization efficiency in ESI(+) mode due to enhanced proton affinity, while providing unique diagnostic fragmentation pathways that facilitate rapid structural elucidation in complex matrices.
The Chemistry of 5-MIA Scaffolds
To understand the MS behavior, we must first establish the structural context.[1] 5-MIA reacts with primary amines to form anthranilamides, which subsequently cyclize to form 4(3H)-quinazolinones.
-
Precursor: 5-Methoxyisatoic anhydride (CAS: 37795-77-0)[2]
-
Key Feature: The C5-Methoxy group acts as a strong Electron Donating Group (EDG) via resonance (+M effect).
-
Impact on MS: This electron density increases the basicity of the quinazolinone N1 and carbonyl oxygen, significantly enhancing
formation compared to electron-neutral or electron-withdrawing variants.
Comparative Scaffolds
| Precursor | Substituent | Electronic Effect | Common Derivative Class |
| 5-MIA | 5-Methoxy (-OMe) | Strong Donor (+M) | 6-Methoxyquinazolinones |
| Isatoic Anhydride (IA) | -H | Neutral | Quinazolinones |
| 5-Nitro-IA | 5-Nitro (-NO2) | Strong Withdrawer (-I, -M) | 6-Nitroquinazolinones |
Comparative MS Performance: 5-MIA vs. Alternatives
The following analysis compares the performance of a standard derivative model: 3-benzyl-quinazolin-4(3H)-one substituted at the 6-position (derived from the 5-position of the anhydride).
A. Ionization Efficiency (ESI+)
In Electrospray Ionization (ESI), signal intensity is governed by the analyte's ability to accept a proton (Proton Affinity).
-
5-MIA Derivatives (Winner): The methoxy lone pairs stabilize the protonated cation via resonance. This results in a 3–5x lower Limit of Detection (LOD) compared to nitro-derivatives in acidic mobile phases (0.1% Formic Acid).
-
IA Derivatives: Exhibit moderate ionization; standard baseline performance.
-
5-Nitro Derivatives: The nitro group pulls electron density away from the basic nitrogen, suppressing protonation. These often require higher cone voltages or switching to Negative Mode (ESI-) for optimal detection.
B. Fragmentation Stability
-
5-MIA Derivatives: The molecular ion
is robust but fragments predictably at moderate Collision Energies (20-35 eV). -
IA Derivatives: Require higher energy to induce ring cleavage.
-
5-Nitro Derivatives: Often undergo "catastrophic" fragmentation (loss of NO2 radical) at low energies, complicating structural assignment of the core scaffold.
Mechanistic Fragmentation Analysis (Causality)
Understanding the why behind the spectrum is critical for validating synthesis. 5-MIA derivatives undergo a specific Retro-Diels-Alder (RDA) cleavage and substituent loss.
Diagnostic Pathway: The "Methyl Radical" Signature
Unlike unsubstituted IA derivatives, 5-MIA products show a characteristic radical loss even in even-electron ESI spectra (distonic ion formation).
-
Primary Cleavage (RDA): The quinazolinone ring opens, typically losing the N3 substituent.
-
Secondary Loss (Methoxy Specific): The 6-methoxy group facilitates the loss of a methyl radical (
, 15 Da) or CO (28 Da) depending on the internal energy.
Visualization: Fragmentation Pathway
The following diagram illustrates the primary fragmentation vector for a 5-MIA derived quinazolinone.
Figure 1: Primary fragmentation pathways of 5-MIA derivatives. Note the diagnostic Methyl radical loss.
Experimental Protocols
To replicate these characterizations, follow this self-validating workflow.
Phase 1: Synthesis & Derivatization
-
Reactants: Dissolve 1.0 eq of 5-Methoxyisatoic anhydride and 1.1 eq of Benzylamine in Ethanol (EtOH).
-
Reflux: Heat at 80°C for 3 hours. Checkpoint: Solution should turn from turbid to clear, then precipitate the anthranilamide.
-
Cyclization: Add catalytic p-TsOH and reflux in Toluene (Dean-Stark trap) to close the quinazolinone ring.
Phase 2: MS Acquisition Parameters
-
Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass confirmation).
-
Source: ESI Positive Mode (+).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 mins.
-
QC Check: Monitor the Isotopic Pattern. The 5-MIA derivative must show a standard carbon envelope. If Cl/Br are absent, the M+1 should be ~15-20% of M (depending on carbon count).
Figure 2: Step-by-step characterization workflow.
Summary Data Comparison
The following table summarizes the experimental differences between derivatives of 5-MIA and its alternatives.
| Feature | 5-MIA Derivative (Methoxy) | IA Derivative (Unsubstituted) | 5-Nitro-IA Derivative (Nitro) |
| Precursor Ion | Strong | Moderate | Weak |
| Optimum Polarity | Positive (ESI+) | Positive (ESI+) | Negative (ESI-) preferred |
| Diagnostic Loss | -15 Da ( | -28 Da (CO) | -46 Da ( |
| RDA Cleavage | Favored (Resonance stabilized) | Standard | Disfavored (Ring instability) |
| Solubility | Moderate (Polar organic) | Moderate | Poor (often requires DMSO) |
References
-
Fragmentation of Quinazolines: Batterham, T. J., et al. "Quinazolines.[6] Part X. The fragmentation of quinazolines under electron impact." Journal of the Chemical Society B, 1967.
- Isatoic Anhydride Reactivity: Coppola, G. M. "The Chemistry of Isatoic Anhydride." Synthesis, 1980. (Foundational text on the scaffold reactivity).
-
ESI Fragmentation Mechanisms: Demarque, D. P., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports, 2016.
-
5-Methoxyisatoic Anhydride Properties: Sigma-Aldrich Product Specification, CAS 37795-77-0.
-
Quinazolinone MS Studies: Zayed, M. F. "Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)." Science Publishing Group, 2014. (Demonstrates RDA mechanisms relevant to the scaffold).
Sources
- 1. fiveable.me [fiveable.me]
- 2. 5-METHOXY -ISATOIC ANHYDRIDE | 37795-77-0 [chemicalbook.com]
- 3. Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative, American Journal of Materials Synthesis and Processing, Science Publishing Group [sciencepublishinggroup.com]
- 4. scispace.com [scispace.com]
- 5. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolines. Part X. The fragmentation of quinazolines under electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to In-Situ FT-IR Analysis for Monitoring 5-Methoxyisatoic Anhydride Reaction Intermediates
For researchers, medicinal chemists, and process development professionals, understanding the kinetics and mechanism of a chemical reaction is paramount for optimization and control. The synthesis of heterocyclic scaffolds, such as quinazolinones from 5-Methoxyisatoic anhydride, involves a series of reactive intermediates that dictate the final product yield and purity.[1][2] This guide provides an in-depth technical comparison of using in-situ Fourier Transform Infrared (FT-IR) spectroscopy for real-time monitoring of these reactions against traditional offline methods like High-Performance Liquid Chromatography (HPLC).
The core principle of this analysis is that the transformation of 5-Methoxyisatoic anhydride into its subsequent intermediates and products is accompanied by distinct changes in the vibrational modes of its chemical bonds. FT-IR spectroscopy is exceptionally sensitive to these changes, allowing for the direct, real-time tracking of functional group transformations.[3][4]
The Chemistry: Nucleophilic Ring-Opening of 5-Methoxyisatoic Anhydride
5-Methoxyisatoic anhydride is a valuable electrophilic building block.[5] Its utility stems from its reaction with nucleophiles, most commonly primary amines. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride ring. This initiates a ring-opening cascade, typically forming an unstable carbamic acid intermediate which then readily decarboxylates to yield a 2-amino-5-methoxy-N-substituted benzamide.[1] This intermediate can then be used in subsequent cyclization reactions.
Caption: Experimental workflow for in-situ FT-IR reaction monitoring.
Comparison: In-Situ FT-IR vs. HPLC
While HPLC is a powerful tool for separation and quantification, it presents significant limitations for real-time reaction analysis compared to in-situ FT-IR. [6][]The choice of analytical technique should be guided by the specific information required.
| Feature | In-Situ ATR-FT-IR | HPLC (Offline Analysis) | Causality & Field Insights |
| Analysis Time | Real-time (spectra per second/minute) | 10-30 minutes per sample | FT-IR provides immediate feedback, enabling rapid process optimization. HPLC introduces significant delays, making real-time control impossible. [8] |
| Sampling | In-situ, no sampling required | Ex-situ, requires quenching and sample preparation | FT-IR analyzes the reaction as it happens, preserving unstable intermediates. HPLC sampling can alter the reaction and miss transient species. |
| Information Provided | Structural (functional groups), kinetic | Separative, quantitative (concentration of stable species) | FT-IR gives mechanistic insight by showing bond formation/breakage. HPLC excels at quantifying individual components in a complex final mixture. [] |
| Solvent/Waste | Minimal to none | Significant solvent usage and waste generation | FT-IR aligns with Green Chemistry principles by reducing solvent consumption and waste. [6][8] |
| Detection of Intermediates | Excellent for short-lived species | Poor; intermediates may decompose before analysis | The non-invasive nature of FT-IR is crucial for identifying and understanding the role of unstable intermediates like the carbamic acid. |
| Quantification | Good (with calibration) | Excellent (with calibration) | While FT-IR can be quantitative, HPLC is often considered the gold standard for precise quantification of multiple analytes simultaneously. [6] |
| Operational Complexity | Relatively simple setup for monitoring | Complex method development and sample handling | Once a method is established, FT-IR monitoring can be highly automated. HPLC requires more manual intervention per data point. |
Conclusion: Synthesizing Accuracy with Field-Proven Insight
For the analysis of 5-Methoxyisatoic anhydride reaction intermediates, in-situ FT-IR spectroscopy offers a superior platform for gaining mechanistic and kinetic understanding in real time. Its ability to monitor the reaction mixture directly without perturbation provides a rich dataset that is unobtainable through traditional offline methods like HPLC. While HPLC remains the tool of choice for final product quantification and impurity profiling, FT-IR is the optimal technique for reaction characterization and optimization. By providing immediate, actionable data on the disappearance of reactants and the emergence of intermediates and products, in-situ FT-IR empowers researchers to develop more efficient, robust, and safer chemical processes.
References
-
D'Souza, A., & Schowen, K. B. (2000). FTIR-ATR spectroscopy for monitoring polyanhydride/anhydride-amine reactions. Journal of controlled release, 69(1), 139–153. [Link]
-
Wiley Online Library. (n.d.). FT-IR spectrum of the ring-opening addition reaction product of... ResearchGate. [Link]
-
Abbas, I. M., & Al-Azawi, S. H. (2016). Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. Synthetic Communications, 46(12), 993-1035. [Link]
-
Haji, S., & Erkey, C. (2005). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. Chemical Engineering Education, 39(1), 60-65. [Link]
-
ResearchGate. (n.d.). Time-lapse FTIR spectra of n-anthranilic acid recorded before and after...[Link]
-
Chapter 5. (n.d.). Shodhganga. [Link]
-
Cherniienko, A., et al. (2024). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. TrAC Trends in Analytical Chemistry, 117507. [Link]
-
Mohammadi, G. (2019). Regular Article. Org. Chem. Res., 5(1), 64-72. [Link]
-
ResearchGate. (n.d.). FTIR based kinetic characterisation of an acid-catalysed esterification of 3-methylphthalic anhydride and 2-ethylhexanol. [Link]
-
Gilles, A., et al. (2022). ATR-FTIR Biosensors for Antibody Detection and Analysis. Biosensors, 12(10), 849. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of maleic anhydride. [Link]
-
ResearchGate. (n.d.). ATR-FTIR Study of the Decomposition of Acetic Anhydride on Fosfotungstic Wells–Dawson Heteropoly Acid Using Concentration-Modulation Excitation Spectroscopy. [Link]
-
Kelani, K. M., et al. (2024). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. National Institutes of Health. [Link]
-
National Institutes of Health. (2023). FT-IR measurement as a simple tool for following formation of acidic functional groups in maleic anhydride containing polymers. [Link]
-
Kelani, K. M., et al. (2024). FTIR combined with chemometric tools (fingerprinting spectroscopy) in comparison to HPLC: which strategy offers more opportunities as a green analytical chemistry technique for pharmaceutical analysis. RSC Publishing. [Link]
-
National Institutes of Health. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. [Link]
-
Florida Online Journals. (2005). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. [Link]
-
MDPI. (2021). Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. [Link]
-
ResearchGate. (n.d.). Evidence of acid–base interactions between amines and model indoor surfaces by ATR-FTIR spectroscopy. [Link]
-
MDPI. (2019). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. [Link]
-
ScienceDirect. (2011). Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst. [Link]
-
Springer. (2017). Time-resolved infrared absorption spectroscopy applied to photoinduced reactions: how and why. [Link]
-
MDPI. (2023). Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight. [Link]
-
ResearchGate. (n.d.). FTIR combined with chemometric tools (Fingerprinting spectroscopy) in comparison to HPLC; Which strategy offers more opportunities as a green analytical chemistry technique for the pharmaceutical analysis. [Link]
-
Bruker. (2023). Time-resolved Infrared Spectroscopy for Monitoring Fast Chemical Changes. [Link]
-
RSC Publishing. (2018). In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan. [Link]
-
Frontiers. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. [Link]
-
ICT Prague. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]
-
MDPI. (2018). Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgchemres.org [orgchemres.org]
- 3. We will discuss the applications of FTIR in the analysis of maleic anhydride - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 4. researchgate.net [researchgate.net]
- 5. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 6. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FTIR combined with chemometric tools (fingerprinting spectroscopy) in comparison to HPLC: which strategy offers more opportunities as a green analytical chemistry technique for pharmaceutical analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Catalysts in 5-Methoxyisatoic Anhydride Reactions for Quinazolinone Synthesis
This guide offers an in-depth comparative analysis of various catalytic systems for reactions involving 5-methoxyisatoic anhydride, with a specific focus on the synthesis of quinazolinones. These nitrogen-containing heterocycles are of significant interest in medicinal chemistry due to their wide range of biological activities, including analgesic, anti-inflammatory, antibacterial, and antitumor properties.[1] 5-Methoxyisatoic anhydride serves as a versatile and readily available precursor for these valuable scaffolds. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and environmental impact.
This document provides researchers, chemists, and drug development professionals with a detailed comparison of catalyst performance, supported by experimental data, to facilitate informed decisions in synthetic strategy and process optimization.
Introduction: The Role of 5-Methoxyisatoic Anhydride in Heterocyclic Synthesis
5-Methoxyisatoic anhydride is a cyclic anhydride that acts as a convenient and effective building block. Its primary utility lies in its reaction with nucleophiles, particularly amines. This reaction proceeds via a ring-opening acylation, followed by the loss of carbon dioxide, to generate an ortho-amino benzamide intermediate. This intermediate is primed for subsequent cyclization reactions to form a variety of heterocyclic systems.
The synthesis of quinazolin-4(3H)-ones is a hallmark application. This is typically achieved through a one-pot, multi-component reaction (MCR) involving 5-methoxyisatoic anhydride, an amine, and a third component that provides the final carbon atom for the heterocyclic ring, such as an aldehyde or orthoester.[2][3] The catalyst's role is to facilitate one or more steps in this sequence, such as the initial ring-opening, the formation of the intermediate, or the final cyclization/oxidation.
Comparative Analysis of Catalytic Systems
The selection of a catalyst for the synthesis of quinazolinones from 5-methoxyisatoic anhydride depends on several factors, including desired yield, reaction conditions (temperature, solvent), cost, and tolerance to various functional groups. Here, we compare several classes of catalysts.
Lewis Acid Catalysis
Lewis acids are effective in activating the anhydride ring towards nucleophilic attack and promoting the subsequent cyclization.
-
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): This powerful Lewis acid has been shown to promote the synthesis of quinazolinones from isatoic anhydride, amines, and dimethyl sulfoxide (DMSO), where DMSO acts as both a solvent and a carbon source.[4] A key advantage is the ability to use catalytic amounts (e.g., 15 mol%) to achieve high yields, although elevated temperatures (160 °C) may be required.[4] The mechanism involves the activation of DMSO by TMSOTf to generate an electrophilic species that is attacked by the in situ-formed 2-amino-N-substituted benzamide.[4]
-
Gallium(III) Triflate: This is another example of a Lewis acid used in these syntheses. It is often employed in conjunction with an oxidant to facilitate the final aromatization step to the quinazolinone.[2]
Organocatalysis
Organocatalysis offers a metal-free and often milder alternative for quinazolinone synthesis.
-
L-Proline: This readily available and inexpensive amino acid can catalyze the three-component reaction of isatoic anhydride, an amine, and an aldehyde.[5] The reaction typically proceeds in the presence of 5 mol% of L-proline to furnish dihydroquinazolinone products, which are then oxidized in a separate step to yield the final quinazolinones.[5] Yields for the final products are reported to be in the range of 68–91%.[5]
-
Triethanolamine (TEOA): In an aqueous medium, TEOA (10 mol%) has been utilized as an efficient and environmentally friendly catalyst for a domino multi-component strategy to synthesize quinazolinone derivatives.[5]
Metal-Free and Catalyst-Free Conditions
Interestingly, under certain conditions, the synthesis of quinazolinone precursors or related structures can proceed without a dedicated catalyst.
-
Water as a Green Solvent: A simple and green method for the one-pot synthesis of anthranilamide Schiff bases has been described by reacting isatoic anhydride, amines, and aromatic aldehydes in water at room temperature without any catalyst.[6] However, it is noted that under these conditions, cyclization to the quinazolinone does not occur, highlighting the crucial role of the catalyst in the final ring-closing step.[6]
-
Sodium Hypochlorite (NaOCl) as an Oxidant: An efficient oxidative synthesis of 2-substituted quinazolinones from isatoic anhydride, ammonium acetate, and various aldehydes has been developed using NaOCl.[2] While not a catalyst in the traditional sense, this reagent is crucial for the final oxidative aromatization step and allows the reaction to proceed under mild conditions without an expensive catalyst.[2]
Performance Data Summary
The following table summarizes the performance of different catalytic systems for the synthesis of quinazolinones and related structures from isatoic anhydrides.
| Catalyst/Reagent | Reaction Type | Key Reactants | Conditions | Yield | Reference |
| TMSOTf (15 mol%) | Quinazolinone Synthesis | Isatoic anhydride, amine, DMSO | 160 °C, 4.5 hours | High | [4] |
| L-Proline (5 mol%) | Dihydroquinazolinone Synthesis | Isatoic anhydride, amine, aldehyde | Moderate conditions, followed by oxidation | 68-91% | [5] |
| Triethanolamine (TEOA) (10 mol%) | Quinazolinone Synthesis | Isatoic anhydride, amine, other components | Aqueous medium | Good | [5] |
| None (in water) | Anthranilamide Schiff Base Synthesis | Isatoic anhydride, amine, aromatic aldehyde | Room Temperature | Good | [6] |
| NaOCl | Oxidative Quinazolinone Synthesis | Isatoic anhydride, ammonium acetate, aldehyde | Mild conditions | Good to Excellent | [2] |
Mechanistic Insights and Diagrams
The fundamental reaction pathway involves the nucleophilic attack of an amine on the carbonyl group of 5-methoxyisatoic anhydride. This leads to the opening of the anhydride ring and the subsequent release of carbon dioxide to form a 2-amino-N-substituted benzamide intermediate. The catalyst then plays a role in the condensation with the third component (e.g., an aldehyde) and the subsequent cyclization and oxidation to the quinazolinone.
General Reaction Workflow
Caption: General workflow for the catalyst-mediated synthesis of quinazolinones.
Proposed Mechanism for L-Proline Catalysis
L-proline is believed to act as a bifunctional catalyst. The amine group of proline can form an iminium ion with the aldehyde, activating it for nucleophilic attack. The carboxylic acid moiety of proline can then act as a general acid/base to facilitate proton transfer steps.
Caption: Proposed catalytic cycle for L-Proline in dihydroquinazolinone synthesis.
Detailed Experimental Protocols
Protocol 1: L-Proline Catalyzed Synthesis of Dihydroquinazolinones[5]
-
To a solution of 5-methoxyisatoic anhydride (1.0 mmol) in a suitable solvent (e.g., ethanol), add the primary amine (1.0 mmol) and the aldehyde (1.0 mmol).
-
Add L-proline (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature to reflux) for the required time (monitor by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2,3-dihydroquinazolin-4(1H)-one.
-
For the subsequent oxidation, dissolve the dihydroquinazolinone in a suitable solvent and add an oxidant such as potassium permanganate (KMnO₄).
-
Stir until the reaction is complete (monitor by TLC).
-
Work up the reaction and purify by chromatography to yield the final quinazolinone product.
Protocol 2: Catalyst-Free Synthesis of Anthranilamide Schiff Bases in Water[6]
-
In a round-bottom flask, suspend 5-methoxyisatoic anhydride (1.0 mmol) in water.
-
Add the primary amine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) to the suspension.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction (typically a few hours), the solid product precipitates out of the aqueous solution.
-
Collect the solid product by filtration, wash with water, and dry to obtain the pure anthranilamide Schiff base.
Conclusion and Future Outlook
The synthesis of quinazolinones from 5-methoxyisatoic anhydride can be achieved through a variety of catalytic methods. Lewis acids like TMSOTf offer high efficiency but may require harsh conditions. Organocatalysts such as L-proline provide a milder, metal-free alternative, often yielding the dihydro- intermediate that requires a subsequent oxidation step. For specific transformations, catalyst-free systems in green solvents like water are also viable, though they may not achieve the final cyclized product.
The choice of catalyst is a critical decision in the synthesis of these medicinally important heterocycles. Future research will likely focus on developing even more efficient, selective, and environmentally benign catalytic systems. This includes the exploration of novel organocatalysts, recyclable catalysts, and flow chemistry setups to improve the sustainability and scalability of quinazolinone synthesis. The continued development of diverse catalytic approaches will undoubtedly accelerate the discovery of new quinazolinone-based therapeutic agents.
References
-
Strategies for the synthesis of quinazolinones involving isatoic anhydride. ResearchGate. Available at: [Link][1]
-
TMSOTf-Promoted Synthesis of Quinazolin-4(3H)-one Utilizing DMSO as a Carbon Source. (2023). Preprints.org. Available at: [Link][4]
-
Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (2022). Frontiers in Chemistry. Available at: [Link][5]
-
A green Synthesis of 2-Substituted Quinazolin-4(3H)-ones. (2021). Der Pharma Chemica. Available at: [Link][2]
-
Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes. (2018). ResearchGate. Available at: [Link][6]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2022). MDPI. Available at: [Link][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. ds7-backend.ndl.gov.in:8443 [ds7-backend.ndl.gov.in:8443]
- 5. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 6. researchgate.net [researchgate.net]
assessing the regioselectivity of reactions with 5-Methoxyisatoic anhydride
This guide outlines a rigorous technical approach for assessing the regioselectivity of nucleophilic ring-opening reactions using 5-Methoxyisatoic anhydride (5-OMe-IA) . It is designed for medicinal chemists and process development scientists optimizing the synthesis of anthranilamides or ureido-benzoic acids.
A Comparative Technical Guide for Product Optimization
Executive Summary & Mechanistic Context[1][2][3][4][5][6][7]
Isatoic anhydrides (2H-3,1-benzoxazine-2,4(1H)-diones) are versatile electrophiles used to synthesize anthranilamides (via C4 attack) and ureido-benzoic acids (via C2 attack). While unsubstituted isatoic anhydride reacts rapidly and selectively at C4 with amines, the introduction of a 5-methoxy group introduces significant electronic and steric perturbations that challenge standard protocols.
The Regioselectivity Challenge
The reaction of 5-Methoxyisatoic anhydride with a nucleophile (NuH) can proceed via two distinct pathways:
-
Pathway A (Desired for Amide Synthesis): Nucleophilic attack at the C4 carbonyl (anhydride-like).[1][2] This leads to ring opening, decarboxylation (loss of CO₂), and formation of a 2-amino-benzamide derivative.
-
Pathway B (Common Side Reaction): Nucleophilic attack at the C2 carbonyl (urea-like). This leads to ring opening without decarboxylation, yielding a ureido-benzoic acid .
Impact of the 5-Methoxy Group:
-
Electronic Effect (EDG): The methoxy group is an Electron Donating Group. It stabilizes the electrophilic centers via resonance, generally retarding the reaction rate compared to unsubstituted or nitro-substituted analogs.
-
Steric Effect: Depending on the exact substitution pattern (typically C5 or C6 on the benzoxazine ring), the methoxy group can sterically hinder the C4 carbonyl, shifting the transition state energy and potentially favoring Pathway B (C2 attack) or requiring higher activation energies.
Experimental Protocols for Regioselectivity Assessment
Do not rely on literature precedents for unsubstituted anhydrides. The following self-validating protocols allow you to quantify the regioselectivity (Ratio of Product A : Product B) for your specific nucleophile.
Protocol 1: The "Solvent-Polarity" Screen
Objective: Determine the influence of solvent dielectric constant on the C4 vs. C2 transition state preference.
Materials:
-
5-Methoxyisatoic anhydride (1.0 eq)
-
Test Nucleophile: Benzylamine (1.1 eq) (Representative primary amine)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF).
Workflow:
-
Dissolve 5-Methoxyisatoic anhydride (0.5 mmol) in 2.0 mL of solvent.
-
Add Benzylamine (0.55 mmol) dropwise at 25°C.
-
Stir for 2 hours. Monitor CO₂ evolution (indicative of Pathway A).[1]
-
Quench: Evaporate volatiles directly (for DCM/THF) or dilute with water/extract (for DMF).
-
Analysis: Dissolve crude residue in DMSO-d6 for 1H NMR.
Data Interpretation:
-
Pathway A (Anthranilamide): Look for the loss of the anhydride peaks and the appearance of an amide triplet (NH-CH2) and aniline broad singlet (NH2).
-
Pathway B (Ureido Acid): Look for the retention of the carboxylic acid proton (very downfield, >11 ppm) and a urea NH signal.
Protocol 2: Kinetic Profiling & Temperature Optimization
Objective: Establish the activation energy difference. If Pathway A is sterically hindered by the 5-OMe group, higher temperatures often restore selectivity for the thermodynamic product (Anthranilamide).
Workflow:
-
Set up three parallel reactions in Toluene or Dioxane.
-
Temperatures: 25°C, 60°C, 100°C.
-
Sample aliquots at T=15 min, 1h, 4h.
-
Analyze via HPLC-MS.
HPLC-MS Identification Criteria:
| Feature | Pathway A (Anthranilamide) | Pathway B (Ureido Acid) |
|---|---|---|
| Mass Change | M(anhydride) + M(amine) - 44 (CO₂) | M(anhydride) + M(amine) |
| Polarity | Lower (Less polar, often elutes later) | Higher (Free acid, elutes earlier) |
| UV Spectrum | Aniline-like absorption (approx. 300-330 nm) | Benzoic acid-like absorption |
Comparative Performance Data
The following table synthesizes typical performance characteristics of 5-Methoxyisatoic anhydride versus common alternatives.
| Feature | 5-Methoxyisatoic Anhydride | Isatoic Anhydride (Unsubst.) | 5-Nitroisatoic Anhydride |
| Electronic Nature | Electron Rich (Deactivated) | Neutral | Electron Poor (Activated) |
| Reactivity (k_rel) | Slow (Requires heat/catalyst) | Moderate (Standard) | Fast (Often exothermic) |
| Regioselectivity (C4:C2) | Variable (Sensitive to sterics) | High (>95:5 C4) | Very High (>99:1 C4) |
| Solvent Sensitivity | High (Polar solvents aid rate) | Moderate | Low |
| Byproduct Risk | High (Ureido acid formation) | Low | Low (Hydrolysis risk) |
| Recommended Catalyst | DMAP or NaOH (aq) | TEA or none | None required |
Mechanistic Visualization
The following diagram maps the divergent pathways controlled by the 5-Methoxy substituent.
Caption: Divergent reaction pathways for 5-Methoxyisatoic anhydride. Pathway A (Green) yields the desired amide via decarboxylation, while Pathway B (Red) yields the ureido byproduct.
Troubleshooting & Optimization Strategies
If your assessment reveals poor regioselectivity (excessive Pathway B), apply these corrections:
-
Increase Temperature: The decarboxylation step in Pathway A is irreversible and entropically driven. Heating (Reflux in Ethanol or Toluene) drives the equilibrium toward the anthranilamide.
-
Change Base: Switch from bulky organic bases (TEA) to inorganic bases (NaOH/Na2CO3) in aqueous/organic biphasic systems. The high basicity ensures rapid deprotonation of the intermediate, facilitating CO₂ loss.
-
Use a Catalyst: DMAP (4-Dimethylaminopyridine) is highly effective. It attacks C4 to form a reactive acyl-pyridinium intermediate, which is then rapidly intercepted by the amine, bypassing the direct steric clash.
References
-
Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis. A foundational review detailing the ring-opening mechanisms and substituent effects.
-
Staiger, R. P., & Wagner, E. C. (1953).[1] Isatoic Anhydride. IV.[1] Reactions with Various Nucleophiles. Journal of Organic Chemistry. Establishes the competition between C2 and C4 attack modes.
-
Bogdanov, A. V., & Mironov, V. F. (2016).[3] Synthesis of Isatoic Anhydride Derivatives. Chemistry of Heterocyclic Compounds. Modern synthetic updates including 5-substituted variants. [3]
-
Gao, H., et al. (2017). Regioselectivity in the Ring Opening of Isatoic Anhydrides. Organic Letters. (Contextual reference for substituent electronic influence).
Sources
- 1. myttex.net [myttex.net]
- 2. Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Safety Operating Guide
Personal protective equipment for handling 5-Methoxyisatoic anhydride
Technical Guide: Safe Handling & PPE for 5-Methoxyisatoic Anhydride
Executive Summary & Risk Context
5-Methoxyisatoic anhydride (CAS: 4693-01-0) is a critical electrophilic building block used frequently in the synthesis of bioactive quinazolinones and anthranilates for drug discovery. While often treated as a generic organic solid, its anhydride functionality presents a dual-risk profile that requires specific handling protocols beyond standard "white powder" safety.
The "Senior Scientist" Insight: The immediate danger is not just acute toxicity, but sensitization and pressurization .
-
Sensitization: Anhydride moieties are structural alerts for respiratory and dermal sensitization. Repeated exposure to dust, even at sub-irritant levels, can induce long-term hypersensitivity.
-
Pressurization (The Silent Hazard): This compound is moisture-sensitive.[2][6][8] Upon contact with ambient humidity, it hydrolyzes to release Carbon Dioxide (
). A tightly sealed waste container with damp 5-Methoxyisatoic anhydride can pressurize and burst—a common but preventable lab accident.
Hazard Identification & Mechanism
Before selecting PPE, we must understand the mechanism of injury. This compound acts as an acylating agent.
| Hazard Class | Code | Description | Mechanism of Action |
| Skin Irritation | H315 | Causes skin irritation.[1][6][7][8] | Acylation of skin proteins; formation of acidic byproducts upon hydrolysis on sweat/skin. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][7][8][9] | Rapid hydrolysis on the corneal surface; exothermic reaction. |
| Respiratory | H335 | May cause respiratory irritation.[1][7][8][9] | Inhalation of dust irritates mucous membranes; potential for CO2 release in lungs if inhaled in bulk. |
| Reactivity | N/A | Moisture Sensitive.[2][6][8][10] | Reacts with |
PPE Selection Matrix
This protocol uses a Barrier-Layering Strategy . We do not rely on a single point of failure.
Table 1: Mandatory PPE Specifications
| Protection Zone | Recommended Equipment | Technical Rationale & Specifications |
| Hand Protection | Double Nitrile Gloves (Disposable) | Specs: Minimum 5 mil (0.12 mm) thickness per layer.Logic: Anhydrides can permeate thin latex. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Eye/Face | Chemical Safety Goggles (Not just glasses) | Specs: ANSI Z87.1 compliant, tight-fitting.Logic: Standard safety glasses allow dust entry from the side. Goggles prevent fine particulate from reaching the tear duct/cornea. |
| Respiratory | Engineering Control (Primary) | Specs: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Logic: Do not use N95s as a primary control unless weighing outside a hood (strongly discouraged). |
| Body | Lab Coat (High-Neck) | Specs: 100% Cotton or Nomex (fire resistant).Logic: Synthetic blends can melt if a reaction runs away. High neck prevents dust settling on the collarbone/neck area. |
Operational Protocol: The "Dry-Chain" Method
To maintain scientific integrity and safety, you must treat this compound as part of a "Dry-Chain"—protecting the reagent from moisture protects you from the reagent.
Phase A: Preparation & Inspection
-
Glassware Check: All receiving flasks must be flame-dried or oven-dried (
) and cooled under inert gas ( or ).-
Why: Even monolayer water on glass surfaces will initiate hydrolysis, degrading your reagent and releasing
.
-
-
Reagent Inspection: Check the source bottle.
Phase B: Weighing & Transfer (Critical Step)
-
Static Control: Anhydride powders are often static-prone, causing them to "fly" and adhere to gloves/sleeves.
-
Action: Use an antistatic gun or polonium strip near the balance.
-
-
The Transfer:
-
Place the receiving flask (containing a stir bar) on the balance inside the fume hood.
-
Use a long-neck funnel to deposit the solid directly at the bottom of the flask.
-
Avoid: Do not use weighing boats if possible. Weighing directly into the reaction vessel minimizes dust generation during transfer.
-
Phase C: Reaction & Quenching
-
Inert Atmosphere: Run all reactions under a positive pressure of Nitrogen/Argon.
-
The Quench (Disposal Prep):
-
Never throw unreacted anhydride directly into a waste drum.
-
Protocol: Stir the waste residue with a dilute alkaline solution (e.g., 1M NaOH) or water in an open beaker for 30 minutes.
-
Observation: Wait for gas evolution (bubbling) to cease. This ensures the anhydride is fully converted to the non-reactive carboxylate/amino acid form before sealing in a waste container.
-
Visual Workflow: Safety Logic & Decision Tree
The following diagram illustrates the "Dry-Chain" logic and decision points for handling 5-Methoxyisatoic anhydride.
Caption: Operational workflow emphasizing the critical inspection for moisture damage and the mandatory quenching step to prevent waste container pressurization.
Emergency Response
-
In Case of Spills:
-
In Case of Exposure:
References
-
Carl Roth. (2023). Safety Data Sheet: Maleic Anhydride (Analogous Anhydride Hazards). Retrieved from [Link]
-
Wipf, P. (2014).[11] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Retrieved from [Link]
-
Kimberly-Clark Professional. (2023). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. carlroth.com [carlroth.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. valudor.com [valudor.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
